Tebipenem Tetrahydrate
説明
特性
CAS番号 |
936010-57-0 |
|---|---|
分子式 |
C₁₆H₂₉N₃O₈S₂ |
分子量 |
455.55 |
同義語 |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
製品の起源 |
United States |
The Emergence of an Oral Carbapenem: A Technical Guide to Tebipenem's Activity Against ESBL-Producing Enterobacterales
Abstract
The escalating prevalence of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a formidable challenge to modern healthcare, rendering many conventional oral antibiotic therapies ineffective. This has created a critical unmet need for potent, orally bioavailable agents capable of treating infections caused by these multidrug-resistant organisms in an outpatient setting, thereby reducing hospitalizations and healthcare-associated costs. Tebipenem pivoxil hydrobromide, a novel oral carbapenem, has emerged as a promising candidate to address this therapeutic gap. This in-depth technical guide provides a comprehensive overview of tebipenem's activity against ESBL-producing Enterobacterales, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, in vitro potency, preclinical evaluation in established animal models, and the latest clinical evidence, with a focus on the practical methodologies and underlying scientific principles that validate its potential.
The Clinical Imperative for an Oral Agent Against ESBL-Producing Enterobacterales
Extended-spectrum β-lactamases are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams. Infections caused by ESBL-producing Enterobacterales, most commonly Escherichia coli and Klebsiella pneumoniae, are associated with increased morbidity, mortality, and healthcare expenditures. The therapeutic armamentarium for these infections is limited, often necessitating the use of intravenous carbapenems, which are highly effective but require inpatient administration. This limitation underscores the urgent need for a potent oral agent to facilitate the step-down from intravenous to oral therapy and to treat less severe infections in the community, preventing disease progression and hospitalization.
Tebipenem: Pharmacological Profile and Mechanism of Action
Tebipenem is a broad-spectrum carbapenem antibiotic. It is administered as a prodrug, tebipenem pivoxil hydrobromide, which enhances its oral absorption and bioavailability. Following oral administration, the prodrug is rapidly hydrolyzed in the intestinal mucosa to its active form, tebipenem.
Mechanism of Action
Like other β-lactam antibiotics, tebipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:
-
Penetration of the Outer Membrane: Tebipenem traverses the outer membrane of Gram-negative bacteria to reach the periplasmic space.
-
Inhibition of Penicillin-Binding Proteins (PBPs): In the periplasm, tebipenem covalently binds to and inactivates essential PBPs. These enzymes are crucial for the final steps of peptidoglycan synthesis, the structural backbone of the bacterial cell wall.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to a loss of structural integrity and ultimately, cell lysis and death.
A critical feature of tebipenem, and carbapenems in general, is its high stability against hydrolysis by many β-lactamases, including ESBLs. This intrinsic resistance allows it to maintain its activity against pathogens that have acquired resistance to other β-lactam antibiotics.
Caption: Mechanism of Action of Tebipenem.
In Vitro Activity of Tebipenem Against ESBL-Producing Enterobacterales
The in vitro potency of an antibiotic is a cornerstone of its evaluation. For tebipenem, extensive surveillance studies have consistently demonstrated its potent activity against ESBL-producing Enterobacterales.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Tebipenem has shown low MIC values against a large collection of clinical isolates, including those with ESBL phenotypes.
| Organism | Phenotype | Tebipenem MIC50 (µg/mL) | Tebipenem MIC90 (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Ertapenem MIC90 (µg/mL) |
| E. coli | All | ≤0.015 | 0.03 | ≤0.015 | 0.03 | 0.03 |
| ESBL-positive | 0.015 | 0.06 | - | - | - | |
| K. pneumoniae | All | 0.03 | 0.06 | 0.03 | 0.06 | 0.03 |
| ESBL-positive | 0.016 | 0.016 | - | - | - | |
| P. mirabilis | All | 0.06 | 0.12 | - | - | - |
Data compiled from multiple surveillance studies.[1][2]
These data highlight that tebipenem's in vitro activity is comparable to that of intravenous carbapenems like meropenem and ertapenem against ESBL-producing strains.[1][2]
Standardized Protocol for Broth Microdilution MIC Testing
To ensure reproducibility and comparability of MIC data, adherence to a standardized protocol is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides such guidelines in their M07 and M100 documents.
Protocol: Broth Microdilution for Tebipenem MIC Determination
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the ESBL-producing Enterobacterales isolate from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
-
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of tebipenem in a suitable solvent as recommended by the manufacturer.
-
Perform serial twofold dilutions of tebipenem in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of tebipenem that completely inhibits visible growth.
-
Caption: Mechanisms of Resistance to Tebipenem.
Regulatory Status and Interpretive Criteria
Tebipenem pivoxil hydrobromide is currently under review by regulatory agencies, including the U.S. Food and Drug Administration (FDA), for the treatment of cUTI, including pyelonephritis. [3]While official CLSI breakpoints are yet to be established in the most recent M100 documents, provisional breakpoints have been used in clinical trials and surveillance studies. It is imperative for laboratories to refer to the latest CLSI M100 performance standards for the most up-to-date interpretive criteria once they are finalized. [4][5][6]
Conclusion
Tebipenem pivoxil hydrobromide stands as a significant advancement in the fight against antimicrobial resistance, offering a much-needed oral treatment option for infections caused by ESBL-producing Enterobacterales. Its potent in vitro activity, demonstrated efficacy in preclinical models, and positive results from large-scale Phase 3 clinical trials underscore its potential to transform the management of cUTIs and AP. For researchers and drug development professionals, a thorough understanding of its mechanism of action, the methodologies for its evaluation, and the potential for resistance are crucial for its appropriate clinical implementation and for the development of future antimicrobial agents. The availability of an oral carbapenem with a favorable safety and efficacy profile could herald a new era in the treatment of multidrug-resistant Gram-negative infections, enabling a shift from inpatient intravenous therapy to outpatient oral treatment, with profound benefits for both patients and the healthcare system.
References
-
Pucci, M. J., et al. (2019). Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms. Antimicrobial Agents and Chemotherapy, 63(8), e00489-19. [Link]
-
Drusano, G. L., et al. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 63(8), e00603-19. [Link]
-
Eckburg, P. B., et al. (2022). 222. Clinical and microbiological outcomes for Enterobacterales uropathogens in the Phase 3 ADAPT-PO Study of oral tebipenem pivoxil hydrobromide. Open Forum Infectious Diseases, 9(Supplement_2), ofac492-333. [Link]
-
Ranasinghe, A., et al. (2022). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. JAC-Antimicrobial Resistance, 4(5), dlac105. [Link]
-
Mendes, R. E., et al. (2023). Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020). Microbiology Spectrum, 11(1), e02537-22. [Link]
-
Vesga, O., et al. (2016). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 60(11), 6761-6768. [Link]
-
Eckburg, P., et al. (2022). ORAL TEBIPENEM PIVOXIL IS NON-INFERIOR TO IV ERTAPENEM IN COMPLICATED URINARY TRACT INFECTION (CUTI) AND ACUTE PYELONEPHRITIS (AP): ADAPT-PO STUDY. Journal of Hospital Medicine. [Link]
-
Debbia, E. A., et al. (2022). AcrAB-TolC Efflux Pump Mediated Resistance to Carbapenems among Clinical Isolates of Enterobacteriaceae. Journal of Pure and Applied Microbiology, 16(3), 1845-1854. [Link]
-
Hong, D., et al. (2025). 173. Oral Tebipenem Pivoxil Hydrobromide versus Intravenous Imipenem-Cilastatin in Patients with Complicated Urinary Tract Infections or Acute Pyelonephritis: Efficacy and Safety Results from the Phase 3 PIVOT-PO study. Open Forum Infectious Diseases. [Link]
-
Wockner, S., et al. (2019). Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs. Journal of Antimicrobial Chemotherapy, 74(3), 609-615. [Link]
-
Koga, T., et al. (2013). Correlation between penicillin-binding protein 2 mutations and carbapenem resistance in Escherichia coli. Microbiology, 159(Pt_3), 559-566. [Link]
-
Gniadkowski, M. (2019). Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs. Journal of Antimicrobial Chemotherapy, 74(3), 589-590. [Link]
-
JMI Laboratories. (2019). Table 1 MIC distributions of tebipenem tested against surveillance Enterobacterales isolates. [Link]
-
Borah, K., et al. (2019). AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in Escherichia coli. BMC Microbiology, 19(1), 210. [Link]
-
Ranasinghe, A., et al. (2022). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. JAC-Antimicrobial Resistance. [Link]
-
Contagion Live. (2025). Oral Carbapenem Tebipenem HBr Demonstrates Non-Inferiority to IV Therapy in Phase III PIVOT-PO Trial. [Link]
-
FirstWord Pharma. (2025). PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs). [Link]
-
Nolivos, S., et al. (2019). Role of AcrAB-TolC multidrug efflux pump in drug-resistance acquisition by plasmid transfer. Science, 364(6442), 778-782. [Link]
-
Eckburg, P. B., et al. (2022). Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection. New England Journal of Medicine, 386(14), 1327-1338. [Link]
-
Hung, C. S., et al. (2009). A murine model for Escherichia coli urinary tract infection. Methods in Molecular Biology, 477, 281-291. [Link]
-
Wang, Y., et al. (2025). Impact of porin deletions on cefepime-taniborbactam activity against Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]
-
Talley, A., et al. (2022). 2236. Effectiveness of TBP-PI-HBr in Patients with Instrumentation, Anatomic or Functional Abnormalities: Secondary Analysis from ADAPT-PO. Open Forum Infectious Diseases. [Link]
-
Debbia, E. A., et al. (2022). AcrAB-TolC Efflux Pump Mediated Resistance to Carbapenems among Clinical Isolates of Enterobacteriaceae. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Correction to CLSI M100-Ed34. [Link]
-
Hung, C. S., et al. (2015). A murine model for Escherichia coli urinary tract infection. Methods in Molecular Biology, 1335, 189-200. [Link]
-
Clinical Trials Arena. (2025). Oral tebipenem is non-inferior to IV SOC for complicated UTIs. [Link]
-
Pharmacy Times. (2025). FDA approval sought for tebipenem HBr for complicated urinary tract infections. [Link]
-
Annals of Clinical Microbiology. (2023). Table 1. Breakpoints revision in CLSI M100. [Link]
-
Nielsen, T. B., et al. (2024). Impact of porin deficiency on the synergistic potential of colistin in combination with β-lactam/β-lactamase inhibitors against ESBL- and carbapenemase-producing Klebsiella pneumoniae. mSphere. [Link]
-
Nielsen, T. B., et al. (2024). Impact of porin deficiency on the synergistic potential of colistin in combination with β-lactam/β-lactamase inhibitors against ESBL- and carbapenemase-producing Klebsiella pneumoniae. mSphere. [Link]
-
Tchesnokova, V., et al. (2025). ESBL-Producing Escherichia coli and Klebsiella pneumoniae Exhibit Divergent Paths During In-Human Evolution Towards Carbapenem Resistance. International Journal of Molecular Sciences, 26(12), 6567. [Link]
-
Mendes, R. E., et al. (2022). In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in Patients Hospitalized in the United States (2018 to 2020). Antimicrobial Agents and Chemotherapy, 66(11), e0099422. [Link]
-
Adler, A., et al. (2024). In vivo selection of carbapenem resistance during persistent Klebsiella pneumoniae sequence type 395 bloodstream infection due to OmpK36 deletion. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. darvashco.com [darvashco.com]
- 5. nih.org.pk [nih.org.pk]
- 6. clsi.org [clsi.org]
Tebipenem tetrahydrate vs tebipenem pivoxil prodrug conversion
Bioconversion Mechanics, Physicochemical Divergence, and Experimental Validation
Executive Summary
This technical guide analyzes the critical distinctions between Tebipenem Pivoxil (the orally bioavailable ester prodrug) and Tebipenem Tetrahydrate (the stable crystalline form of the active carbapenem moiety).
For drug development professionals, the distinction is not merely structural but functional: Pivoxil is the delivery vehicle designed to overcome the limited membrane permeability of carbapenems, while Tetrahydrate represents the pharmacologically active payload that binds to Penicillin-Binding Proteins (PBPs). This guide details the esterase-mediated bioconversion mechanism, comparative physicochemical properties, and validated protocols for assessing prodrug stability and conversion efficiency.
Part 1: Physicochemical Dichotomy
The fundamental challenge in oral carbapenem delivery is the hydrophilic nature of the beta-lactam core, which prevents passive diffusion across the intestinal epithelium.
1.1 Structural and Functional Comparison
Tebipenem Pivoxil utilizes a pivaloyloxymethyl ester group at the C2 position. This esterification masks the carboxylic acid, significantly increasing lipophilicity (LogP) and enabling apical membrane transport.
Tebipenem Tetrahydrate is the active carboxylic acid form, stabilized as a hydrate (typically tri- or tetrahydrate) in the solid state. It is the species measured in plasma PK studies and the agent responsible for microbiological activity.
Table 1: Physicochemical Profile Comparison
| Feature | Tebipenem Pivoxil (Prodrug) | Tebipenem Tetrahydrate (Active Reference) |
| Role | Intestinal Absorption Vehicle | Antimicrobial Active Moiety |
| Chemical Nature | Pivaloyloxymethyl ester | Carbapenem carboxylic acid (Hydrate) |
| Solubility | Soluble in organic solvents (DMSO, MeOH); Sparingly soluble in water. | Highly water-soluble; Hydrophilic. |
| Membrane Permeability | High (Lipophilic) | Low (Polar/Zwitterionic) |
| Key Transporters | OATP1B1/1B3 (Uptake), P-gp (Efflux substrate) | OAT1/OAT3 (Renal elimination) |
| Molecular Weight | ~497.63 Da | ~383.4 Da (Anhydrous basis) |
| CAS Number | 161715-24-8 | 137347-02-9 (Anhydrous acid) |
Part 2: The Bioconversion Mechanism
The conversion of Tebipenem Pivoxil to active Tebipenem is a first-pass metabolic event occurring primarily in the intestinal enterocytes, driven by carboxylesterases (CES).[1][2]
2.1 The Intestinal Hydrolysis Pathway
Unlike many prodrugs that rely on hepatic conversion, Tebipenem Pivoxil is largely hydrolyzed before reaching the portal circulation.
-
Uptake: The prodrug enters the enterocyte via passive diffusion and carrier-mediated transport (OATP family).
-
Activation: Intracellular Carboxylesterases (predominantly CES2 in the intestine) cleave the pivaloyloxymethyl ester.
-
Release: The active Tebipenem (acid) is released into the portal blood.
-
Systemic Circulation: The prodrug is rarely detected in systemic plasma; only the active metabolite is measurable.[3]
DOT Diagram 1: Intestinal Bioconversion Pathway
Caption: Figure 1. The critical intestinal first-pass hydrolysis of Tebipenem Pivoxil to active Tebipenem mediated by CES enzymes.[3][4]
Part 3: Experimental Validation Protocols
To validate the conversion efficiency and stability of Tebipenem Pivoxil, researchers must employ specific in vitro assays. The "Tetrahydrate" form is used here as the analytical standard for the metabolite.
3.1 Protocol: Intestinal S9 Fraction Stability Assay
This assay confirms that the prodrug is converted in the intestine rather than solely in the liver.
Reagents:
-
Test Compound: Tebipenem Pivoxil (1 µM final concentration).
-
Reference Standard: Tebipenem Tetrahydrate (for HPLC calibration).
-
Enzyme Source: Human Intestinal S9 fractions (HIS9) vs. Human Liver Microsomes (HLM).
-
Cofactor: NADPH is not required for esterase activity but often included if CYP450 metabolism is also being screened.
Workflow:
-
Pre-incubation: Thaw S9 fractions and dilute to 1 mg protein/mL in PBS (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add Tebipenem Pivoxil stock (dissolved in DMSO, <0.1% final DMSO).
-
Sampling: At t=0, 5, 15, 30, and 60 minutes, remove aliquots.
-
Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of Pivoxil (Parent) and appearance of Tebipenem (Metabolite).
-
Validation Criteria:
-
High Conversion: >80% depletion of Pivoxil within 30 minutes in Intestinal S9.
-
Mass Balance: The molar appearance of Active Tebipenem should correlate with the disappearance of Pivoxil (accounting for minor spontaneous hydrolysis).
3.2 Protocol: Caco-2 Permeability with Esterase Inhibition
To distinguish between passive transport and active uptake/conversion.
-
Setup: Culture Caco-2 cells on Transwell inserts (21 days).
-
Inhibition Arm: Pre-treat one group with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum carboxylesterase inhibitor.
-
Transport: Apply Tebipenem Pivoxil to the Apical (A) side.[5]
-
Measurement: Measure appearance of both Pivoxil and Active Tebipenem in the Basolateral (B) chamber.
-
Result Interpretation:
-
Without BNPP: High Active Tebipenem in B-side; Low Pivoxil in B-side.
-
With BNPP: Increased Pivoxil in B-side (if passive diffusion occurs) or reduced total transport (if conversion drives the concentration gradient).
-
DOT Diagram 2: Experimental Logic Flow
Caption: Figure 2. Decision tree for validating the specific enzymatic conversion of Tebipenem Pivoxil using biological matrices.
Part 4: Clinical & Regulatory Context
Understanding the distinction is vital for regulatory filing (IND/NDA).
-
Drug Substance (DS): In manufacturing, the DS is Tebipenem Pivoxil (often as a Hydrobromide salt for tablet stability).[6]
-
Drug Product (DP) Analysis: Stability testing must ensure the ester bond remains intact during shelf-life (preventing premature conversion to the active form, which would reduce bioavailability).
-
PK Bridge: Clinical trials measure plasma concentrations of Tebipenem (Active).[7] The "Tetrahydrate" form is used to generate the standard curves for these bioanalytical methods.
References:
-
Jain, A., et al. (2018). Tebipenem, the first oral carbapenem antibiotic.[8] Pharmacotherapy.[3][4] Link
-
Kato, K., et al. (2010). Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport.[5] Molecular Pharmaceutics.[5][9] Link
-
Spero Therapeutics. Tebipenem HBr Clinical Development Data.Link
-
Nakashima, M., et al. (2009). Pharmacokinetics and safety of tebipenem pivoxil in healthy subjects. Journal of Infection and Chemotherapy. Link
-
Drago, L., et al. (2005). In vitro activity of tebipenem against respiratory pathogens. Journal of Chemotherapy. Link
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. Crystal structure of tebipenem pivoxil | Scilit [scilit.com]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
Binding Kinetics and Molecular Mechanism of Tebipenem: A Technical Deep Dive
Executive Summary
Tebipenem (active moiety of the oral prodrug Tebipenem Pivoxil Hydrobromide , formerly SPR994) represents a significant advancement in the carbapenem class, offering intravenous-level potency in an oral formulation. Its efficacy, particularly against extended-spectrum
Unlike cephalosporins that predominantly target PBP3 (leading to filamentation), tebipenem exhibits high affinity for PBP2 and PBP1a/1b in Escherichia coli . This specific engagement triggers a rapid transition to spherical morphology (spheroplasts) followed by osmotic lysis. This guide details the molecular kinetics, experimental validation via Bocillin FL assays, and the physiological downstream effects of this binding profile.
Part 1: Molecular Mechanism & Binding Kinetics
The PBP Target Hierarchy
-lactams act by acylating the active site serine of Penicillin-Binding Proteins (PBPs), enzymes critical for peptidoglycan cross-linking.[1][2] In Gram-negative bacteria like E. coli, the physiological outcome of antibiotic exposure depends entirely on which PBP is inhibited.-
PBP1a/1b (Class A): Bifunctional enzymes (transglycosylase/transpeptidase).[2] Inhibition leads to rapid lysis.
-
PBP2 (Class B): Essential for lateral cell wall elongation and maintenance of rod shape. Inhibition leads to rounding (spheroplast formation) .
-
PBP3 (Class B): Essential for septation (cell division). Inhibition leads to filamentation .[3][4]
Tebipenem Affinity Data (IC50)
The following data synthesizes competitive binding assays (Bocillin FL) for Tebipenem (SPR859) against E. coli K-12 membrane preparations. Note the distinct "Carbapenem Signature"—high affinity for PBP2 and PBP1a/1b, with significantly lower affinity for PBP3.
Table 1: Comparative IC50 Values (
| Target Protein | Function | Tebipenem (SPR859) | Meropenem (Comparator) | Ceftazidime (Control) |
| PBP 1a | Lysis / Elongation | 0.031 ± 0.019 | 0.03 | 0.02 |
| PBP 1b | Lysis / Elongation | 0.040 ± 0.022 | 0.16 | 0.23 |
| PBP 2 | Rod Shape (Elongation) | 0.015 ± 0.012 | < 0.008 | > 32.0 |
| PBP 3 | Septation (Division) | 3.84 ± 2.02 | 0.06 | < 0.008 |
| PBP 4 | Carboxypeptidase | 0.36 ± 0.18 | 0.01 | > 32.0 |
Data Source: Synthesized from Lacasse et al., Antimicrob Agents Chemother (2019).[4]
Analysis:
-
Primary Targets: Tebipenem is a potent PBP2 inhibitor (
). This explains the observation of spherical cells in microscopy studies. -
Lytic Synergy: The concurrent high affinity for PBP1a ensures that the spheroplasts formed by PBP2 inhibition are structurally unstable, leading to rapid bactericidal activity.
-
Differentiation: Unlike Ceftazidime (a potent PBP3 inhibitor causing filaments), tebipenem bypasses the filamentation stage, preventing the formation of biomass that might recover if drug levels drop.
Part 2: Physiological Consequences (Pathway Visualization)
The following diagram illustrates the divergent pathways between PBP2-targeting agents (Tebipenem) and PBP3-targeting agents (Cephalosporins).
Figure 1: Divergent morphological pathways. Tebipenem (Blue) targets PBP2/1a leading to rapid lysis via spheroplasts. Ceftazidime (Red) targets PBP3, leading to filamentation.[4][5]
Part 3: Experimental Protocol (Bocillin FL Competition Assay)
To validate the binding affinity of tebipenem or new analogs, the Bocillin FL Competition Assay is the industry standard. This assay relies on the displacement of a fluorescent penicillin derivative (Bocillin FL) by the test compound.[4]
Principle
Bocillin FL binds covalently to all active PBPs. If Tebipenem binds a specific PBP (e.g., PBP2) effectively, it prevents Bocillin FL from binding. On an SDS-PAGE gel, this appears as the disappearance of a fluorescent band .
Workflow Diagram
Figure 2: Step-by-step workflow for determining PBP IC50 values using fluorescent competition.
Detailed Methodology
Reagents:
-
Bocillin FL: Fluorescent penicillin (Invitrogen). Stock 100
. -
Membrane Prep: E. coli K-12 envelopes (isolated via French press or sonication, harvested at 100,000 x g).
-
Buffer: 10 mM PBS (pH 7.4).
Protocol:
-
Preparation: Dilute E. coli membrane proteins to 1–2 mg/mL in PBS.
-
Challenge: Aliquot membranes into reaction tubes. Add Tebipenem at increasing concentrations (e.g., 0.001 to 32
). -
Incubation 1 (Binding): Incubate at 37°C for 30 minutes . This allows Tebipenem to acylate its specific targets.
-
Labeling: Add Bocillin FL (Final concentration: 10–20
). Incubate for 30 minutes at 37°C .-
Note: Any PBP not bound by Tebipenem will now bind Bocillin FL.
-
-
Termination: Add 5X SDS-PAGE loading buffer and boil for 3 minutes to denature proteins.
-
Separation: Load 20
per lane onto a 10% SDS-PAGE gel. Run at 120V until dye front exits. -
Imaging: Scan the gel using a fluorescence imager (Excitation 488 nm / Emission 520 nm).
-
Analysis: Measure the integrated density of each PBP band.
-
Calculation: Plot Band Intensity (
) vs. Log [Tebipenem] ( ). The is the concentration where band intensity is reduced by 50%.
-
Part 4: Clinical Translation
The binding affinity profile of Tebipenem has direct implications for its clinical utility in Complicated Urinary Tract Infections (cUTI):
-
Efficacy vs. Resistance: The low
for PBP2 (0.015 ) allows Tebipenem to remain effective even if minor resistance mechanisms (like porin loss) reduce intracellular accumulation, as only nanomolar concentrations are required for target engagement. -
PK/PD Targets: Because Tebipenem induces rapid lysis (via PBP1a/PBP2) rather than filamentation, it requires a shorter time above MIC (
) to achieve bactericidal effects compared to cephalosporins. -
Spectrum: The conservation of PBP2 sequences across Enterobacterales ensures that this affinity profile translates well to Klebsiella pneumoniae and Enterobacter spp., supporting its use as an oral step-down therapy for ESBL infections.
References
-
Lacasse, E., Brouillette, E., Larose, A., Parr, T. R., Rubio, A., & Malouin, F. (2019). In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria.[4] Antimicrobial Agents and Chemotherapy, 63(4), e02181-18.
-
[Link]
-
-
Yao, J. D., & Moellering, R. C. (2007). Antibacterial agents. Manual of Clinical Microbiology.
-
[Link] (Contextual reference for Carbapenem PBP mechanisms).
-
-
Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Antianaerobic Activity of Oral Tebipenem Pivoxil Hydrobromide. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]
-
[Link]
-
-
Zhao, G., et al. (1999). Bocillin FL, a sensitive fluorescent penicillin for detection of penicillin-binding proteins. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]
-
[Link]
-
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Crystal Structures of Biapenem and Tebipenem Complexed with Penicillin-Binding Proteins 2X and 1A from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of Tebipenem: A 1-beta-Methylcarbapenem Antibiotic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tebipenem, a broad-spectrum carbapenem antibiotic, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant pathogens. Its classification as a 1-beta-methylcarbapenem is central to its pharmacological profile, conferring stability against renal dehydropeptidase-I (DHP-I) and enabling its development as the first orally available carbapenem in the form of its prodrug, tebipenem pivoxil hydrobromide. This technical guide provides a comprehensive overview of the pharmacological classification of tebipenem, delving into its mechanism of action, spectrum of activity, resistance profile, pharmacokinetic and pharmacodynamic properties, and clinical applications. The intricate relationship between its chemical structure and biological activity is explored, offering valuable insights for researchers and professionals in the field of drug development.
Introduction: The Emergence of an Oral Carbapenem
The rising tide of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy and convenient administration routes. Carbapenems have long been a cornerstone in the treatment of serious bacterial infections due to their broad spectrum of activity and stability against many beta-lactamases.[1] However, their use has been largely confined to intravenous administration. Tebipenem pivoxil, the oral prodrug of tebipenem, has emerged as a groundbreaking development, offering a transition from intravenous to oral therapy for complicated infections.[2][3][4]
The key to tebipenem's oral bioavailability lies in its structural design as a 1-beta-methylcarbapenem. This specific chemical modification enhances its stability and allows for effective absorption from the gastrointestinal tract.[5][6][7] This guide will dissect the pharmacological intricacies of tebipenem, with a particular focus on how its 1-beta-methylcarbapenem core dictates its therapeutic potential.
The 1-beta-Methylcarbapenem Core: A Structural Keystone
The defining feature of tebipenem's chemical architecture is the methyl group at the 1-beta position of the carbapenem nucleus. This seemingly minor addition has profound implications for the drug's stability and, consequently, its clinical utility.
Enhanced Stability against Renal Dehydropeptidase-I (DHP-I)
One of the primary challenges in the development of early carbapenems was their rapid degradation by renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the proximal renal tubules. The introduction of a 1-beta-methyl group provides steric hindrance, effectively protecting the carbapenem core from hydrolysis by DHP-I.[5][7] This enhanced stability is a critical factor that contributes to tebipenem's favorable pharmacokinetic profile.[6]
Structure-Activity Relationship
The synthesis and evaluation of various 1-beta-methylcarbapenems have demonstrated a clear structure-activity relationship.[5][6][8][9][10] The nature of the side chain at the C-2 position also plays a crucial role in determining the antibacterial spectrum and potency of these compounds. In tebipenem, the C-2 side chain contributes to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all beta-lactam antibiotics, tebipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13] This process involves the following key steps:
-
Penetration of the Bacterial Cell: Tebipenem must first cross the outer membrane of Gram-negative bacteria to reach its target enzymes.
-
Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, tebipenem covalently binds to and inactivates penicillin-binding proteins (PBPs).[11][12][13][14] PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.
-
Inhibition of Peptidoglycan Cross-linking: By inhibiting PBPs, tebipenem prevents the cross-linking of peptidoglycan chains, which is vital for maintaining the structural integrity of the cell wall.[12]
-
Cell Lysis and Bacterial Death: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.[11][12]
Tebipenem exhibits a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum antibacterial activity.[11][14]
Caption: Mechanism of action of tebipenem.
Spectrum of Activity
Tebipenem demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant pathogens.[3][4][15]
Gram-Negative Bacteria
Tebipenem is highly active against many Gram-negative bacteria, including:
-
Enterobacterales: It shows potent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[4][16][17][18]
-
Haemophilus influenzae : Including ampicillin-resistant strains.[15][19]
-
Moraxella catarrhalis : Including β-lactamase producing strains.[20]
However, its activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii is limited.[3][15]
Gram-Positive Bacteria
Tebipenem is also effective against several Gram-positive pathogens:
-
Streptococcus pneumoniae : Including penicillin-resistant strains (PRSP).[15][19][21]
-
Streptococcus pyogenes [4]
-
Methicillin-susceptible Staphylococcus aureus (MSSA) [15]
Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium is reduced.[4][15]
Anaerobic Bacteria
Tebipenem exhibits good activity against many anaerobic bacteria.[11][15]
Table 1: In Vitro Activity of Tebipenem Against Key Pathogens
| Bacterial Species | MIC90 (μg/mL) | Reference |
| Escherichia coli | 1 | [21] |
| Klebsiella pneumoniae | 0.5 | [21] |
| Haemophilus influenzae | 0.25 | [21] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | [4] |
| Streptococcus pneumoniae (penicillin-resistant) | ≤0.06 | [4] |
Resistance to β-Lactamases
A critical feature of tebipenem is its stability against hydrolysis by many common β-lactamases, which are a primary mechanism of resistance to β-lactam antibiotics.[22][23]
-
Stable against:
-
Susceptible to:
This stability profile makes tebipenem a valuable therapeutic option for infections caused by ESBL- and AmpC-producing Enterobacterales.[16][24][25][26]
Caption: Stability of tebipenem against various β-lactamases.
Pharmacokinetics and Metabolism
Tebipenem is administered orally as its pivoxil ester prodrug, tebipenem pivoxil hydrobromide, to enhance its oral absorption.[2][15]
Absorption and Conversion
-
Following oral administration, tebipenem pivoxil is rapidly absorbed from the gastrointestinal tract.[11][28][29]
-
It is then quickly converted to its active form, tebipenem, by esterases present in the intestinal mucosa and blood.[11][15][28][30] This conversion ensures that high concentrations of the active drug reach systemic circulation.[11]
Distribution
-
Tebipenem distributes into various tissues, with high concentrations achieved in the kidneys.[28][29]
-
Penetration into the central nervous system is low.[29]
-
Protein binding of tebipenem in human plasma is moderate.[29]
Metabolism and Excretion
-
Tebipenem is not significantly metabolized by the liver or kidneys.[15]
-
The primary route of elimination is through the kidneys, with a significant portion of the active drug excreted unchanged in the urine.[15][29]
Table 2: Pharmacokinetic Parameters of Tebipenem Pivoxil Hydrobromide in Healthy Adults
| Parameter | Value | Reference |
| Oral Bioavailability | ~60% | [15] |
| Time to Peak Concentration (Tmax) | < 1.5 hours | [2] |
| Elimination Half-life (t1/2) | ~0.3-0.5 hours | [28] |
| Primary Route of Excretion | Renal | [15] |
Clinical Applications and Efficacy
Tebipenem pivoxil has been approved in Japan for the treatment of pediatric infections such as otitis media, sinusitis, and pneumonia.[15][16][26] More recently, its hydrobromide salt, tebipenem pivoxil hydrobromide, is being developed for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, in adults.[4][30]
Clinical trials have demonstrated the efficacy and safety of tebipenem pivoxil hydrobromide. A phase 3 trial showed that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem in treating cUTIs and acute pyelonephritis.[31] The overall response rates were comparable between the two treatment groups.[31] The safety profile of tebipenem pivoxil hydrobromide is consistent with that of other carbapenem antibiotics, with the most common adverse events being mild diarrhea and headache.[31]
Synthesis of Tebipenem Pivoxil: An Experimental Protocol Overview
The synthesis of tebipenem pivoxil is a multi-step process. While various specific methodologies exist, a general synthetic strategy involves the following key transformations[19][32][33][34]:
-
Formation of the Carbapenem Core: This typically involves the construction of the bicyclic ring system characteristic of carbapenems.
-
Introduction of the 1-beta-Methyl Group: This crucial step is often achieved early in the synthetic sequence.
-
Attachment of the C-2 Side Chain: The specific thioether side chain of tebipenem is introduced.
-
Esterification to the Pivoxil Prodrug: The final step involves the esterification of the carboxylic acid moiety to form the pivaloyloxymethyl ester, tebipenem pivoxil.
One common approach involves the condensation of a (phosphoryloxy)carbapenem intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine to form the thioether adduct.[32] Subsequent removal of a protecting group from the carboxylic acid, followed by condensation with iodomethyl pivalate, yields tebipenem pivoxil.[19][32][33]
Sources
- 1. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 1 beta-methylcarbapenems with N-methylpyrrolidinylthio group at C-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of new 1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and biological properties of new 1beta-methylcarbapenems having tetrazolothioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological properties of new 1beta-methylcarbapenems containing heteroaromatic thioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 1 beta-methylcarbapenem antibiotic, S-4661. Synthesis and structure-activity relationships of 2-(5-substituted pyrrolidin-3-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 12. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 13. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 14. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. academic.oup.com [academic.oup.com]
- 19. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Beta-Lactamase-Mediated Antibiotic Resistance in Urinary Tract Infections: Mechanisms and Therapeutic Strategies [euti.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Portico [access.portico.org]
- 33. CN111592543A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 34. researchgate.net [researchgate.net]
Preparation of tebipenem tetrahydrate stock solution in DMSO
Application Note: Preparation and Handling of Tebipenem Tetrahydrate Stock Solutions in DMSO
Executive Summary
This guide details the protocol for preparing high-integrity stock solutions of Tebipenem Tetrahydrate (the active carbapenem moiety) using Dimethyl Sulfoxide (DMSO).[1]
Critical Distinction: Researchers must distinguish between Tebipenem (free acid, active metabolite, often supplied as a hydrate) and Tebipenem Pivoxil (prodrug ester).[1] This protocol specifically addresses the Tetrahydrate form of the free acid, commonly used for in vitro susceptibility testing (MIC assays) and mechanistic studies.
Key Technical Constraints:
-
Hygroscopicity: The tetrahydrate form is sensitive to ambient moisture; weighing accuracy depends on correcting for water content.
-
Solvent Compatibility: DMSO is the preferred solvent for high-concentration stocks (>10 mg/mL), but it is incompatible with standard Cellulose Acetate (CA) syringe filters.[1]
-
Stability: Carbapenems contain a labile
-lactam ring fused to a five-membered ring, making them prone to hydrolysis and dimerization.[1] Single-use aliquots are mandatory.[1]
Chemical Properties & Safety Profile
| Property | Specification |
| Compound Name | Tebipenem Tetrahydrate |
| Active Moiety | Tebipenem (Free Acid) |
| CAS (Anhydrous) | 161715-21-5 |
| CAS (Tetrahydrate) | 936010-57-0 (Reference) |
| Formula (Hydrate) | |
| MW (Anhydrous) | 383.49 g/mol |
| MW (Tetrahydrate) | ~455.55 g/mol (Verify specific batch CoA) |
| Solubility (DMSO) | ~30–50 mg/mL (May require sonication) |
| Storage (Powder) | -20°C (Desiccated) |
| Storage (Stock) | -80°C (Strictly required for long-term stability) |
Safety Warning: Tebipenem is a potent
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Handling: Weigh powder inside a fume hood or biological safety cabinet to prevent aerosolization.
Pre-Protocol Calculations: The Hydrate Correction
To ensure the biological activity matches the target concentration, you must account for the water weight. Do not assume the generic "Tetrahydrate" molecular weight; always check the Certificate of Analysis (CoA) for the specific water content or potency.
Formula A: Potency-Based Calculation (Preferred)
If your CoA lists a potency (e.g.,
Formula B: Stoichiometric Calculation
If potency is not listed, use the molecular weight ratio:
Example: To prepare 10 mL of a 10 mg/mL stock (active moiety):
-
Target Active Mass =
mg. -
Correction Factor =
. -
Weigh 118.8 mg of Tebipenem Tetrahydrate powder.
Step-by-Step Preparation Protocol
Materials Required
-
Anhydrous DMSO (ACS Spectrophotometric Grade,
99.9%).[1] -
Vortex mixer and Ultrasonic bath.
-
Filtration: 0.22
m PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]-
CRITICAL: Do NOT use Cellulose Acetate (CA) or PES; DMSO may dissolve these membranes, contaminating your sample.
-
-
Cryovials (Amber or opaque preferred).[1]
Workflow Diagram
Figure 1: Workflow for the preparation of Tebipenem stock solutions. Note the critical checkpoint for visual clarity and the specific requirement for PTFE/Nylon filters.
Detailed Procedure
-
Equilibration: Allow the vial of Tebipenem Tetrahydrate and the DMSO bottle to equilibrate to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder vial.
-
Weighing: Using an analytical balance, weigh the calculated amount of powder into a sterile glass vial or polypropylene tube.
-
Note: Avoid polystyrene tubes if high concentrations of DMSO are used for extended periods, though short contact is generally acceptable.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Technique: Add 50% of the volume first, swirl to wet the powder, then add the remaining volume.
-
-
Dissolution:
-
Visual QC: Hold the vial up to a light source. The solution should be clear and colorless to pale yellow. If cloudy, do not proceed to filtration.
-
Sterilization (Optional but Recommended):
-
Pre-wet a 0.22
m PTFE or Nylon syringe filter with a small amount of DMSO. -
Push the solution through the filter into a sterile receiver tube.
-
-
Aliquot & Storage:
-
Immediately dispense into cryovials (e.g., 50
L or 100 L aliquots). -
Labeling: Include Compound Name, Concentration, Solvent, and Date.
-
Freeze: Place immediately at -80°C .
-
Quality Control & Troubleshooting
QC Parameters
-
Visual: Clear, free of particulates.
-
Color: Slight yellowing indicates oxidation or hydrolysis. Dark yellow/orange indicates significant degradation—discard immediately.
-
Precipitation upon Thawing: DMSO has a high freezing point (19°C).[1] Thaw completely at room temperature (or 37°C water bath for <2 mins) and vortex. If precipitate persists, the stock is compromised.
Decision Matrix: Handling Issues
Figure 2: Troubleshooting decision matrix for common stock solution anomalies.[1]
Usage in Biological Assays
-
Dilution Strategy:
-
Aqueous Stability:
-
Once diluted into aqueous media, Tebipenem is unstable. Use within 30 minutes. Do not store aqueous dilutions.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9800194, Tebipenem. Retrieved from [Link][1]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. (General guidance on stock preparation). Retrieved from [Link][1]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Tebipenem Tetrahydrate
Executive Summary & Scope
This protocol details the development and validation of a stability-indicating HPLC method for the quantification of Tebipenem Tetrahydrate , the active metabolite of the oral carbapenem prodrug, tebipenem pivoxil. Unlike standard antibiotic assays, this method is engineered to resolve the active pharmaceutical ingredient (API) from its hydrolytic degradation products (open-ring metabolites) which form rapidly under non-neutral pH conditions.
Target Audience: Analytical Chemists, QC Specialists, and Formulation Scientists.
Physicochemical Profile & Method Logic
To develop a robust method, one must first understand the molecule's behavior in solution. Tebipenem possesses a fused 4:5
| Property | Characteristic | Impact on Method Development |
| Chromophore | Distinct from simple protein impurities; allows specific detection. | |
| Polarity | High (Amphoteric) | Requires a high-aqueous mobile phase or ion-pairing to achieve retention on C18 columns. |
| Stability | Labile | Critical: Degrades rapidly at pH |
| Solubility | Soluble in water | Aqueous diluents are preferred over pure organic solvents to prevent precipitation. |
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at the final protocol conditions.
Figure 1: Decision matrix for optimizing HPLC conditions for labile carbapenems.
Detailed Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: LiChrospher RP-18 (250 mm
4.0 mm, 5 µm) or Inertsil ODS-3.-
Rationale: A standard C18 provides sufficient hydrophobic interaction. A 250 mm length is chosen to maximize theoretical plates for separating closely eluting degradation products.
-
-
Reagents: Ammonium Acetate (HPLC Grade), Acetonitrile (Gradient Grade), Milli-Q Water.
Chromatographic Conditions
This method utilizes an isocratic elution to ensure baseline stability and reproducibility.
-
Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (96 : 4 v/v).[1][2][3][4]
-
Technical Insight: The high aqueous content (96%) is mandatory. Tebipenem is polar; increasing organic modifier above 10% causes the analyte to elute in the void volume (
). Ammonium acetate provides buffering at pH ~6.5-7.0, stabilizing the -lactam ring during the run [1, 2].
-
-
Flow Rate: 1.0 mL/min to 1.2 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature:
(Ambient).-
Warning: Do not exceed
. Higher temperatures accelerate on-column degradation.
-
-
Detection: UV at 298 nm .[1]
Sample Preparation Workflow
Critical Step: Carbapenems can degrade during sample preparation if handled incorrectly.
-
Stock Solution: Weigh 10 mg Tebipenem Tetrahydrate into a 50 mL volumetric flask. Dissolve in Milli-Q Water (do not use methanol as primary solvent).
-
Dilution: Dilute to a working concentration of 0.2 mg/mL using the Mobile Phase.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate (saturates filter binding sites).
-
Storage: Analyze immediately. If delay is unavoidable, store at
in an amber vial (stable for max 4-6 hours).
Figure 2: Sample preparation workflow emphasizing pH control and speed to minimize degradation.
Validation Parameters (ICH Q2)
The following data represents typical performance metrics for this method [1, 3].
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Precision (RSD) | ||
| LOD | S/N > 3:1 | |
| LOQ | S/N > 10:1 | |
| Recovery | ||
| Robustness | Unaffected by | Stable retention times |
Stability Indication (Forced Degradation)
To verify the method is "stability-indicating," the drug must be subjected to stress:[5]
-
Acid (0.2 N HCl): Degrades ~40% in 3 mins.[3]
-
Base (0.01 N NaOH): Instant total degradation. Note: Tebipenem is extremely sensitive to base.[3]
-
Oxidation (3% H2O2): Slow degradation; distinct peaks appear.
-
Result: The method must resolve the parent peak (approx 6-7 min) from all degradation peaks (usually eluting earlier due to increased polarity from ring opening).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate concentration is at least 10mM. |
| Split Peaks | Sample solvent incompatibility. | Ensure sample is dissolved in water or mobile phase, not 100% ACN. |
| Drifting Retention | pH fluctuation in mobile phase. | Prepare fresh buffer daily; evaporation of organic modifier changes polarity. |
| Ghost Peaks | Carryover or degradation in vial. | Wash needle with 50:50 Water:MeOH. Analyze samples within 4 hours. |
References
-
Cielecka-Piontek, J., et al. (2013). "Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method."[2] Chromatographia, 76(7-8), 381-386.[2]
-
Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2015). "The Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil."[6][7] Journal of Chromatographic Science, 53(2), 325–330.[6]
-
ResearchGate Data. "HPLC and UHPLC parameters for the determination of selected carbapenems."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Tebipenem Pharmacokinetics in the Neutropenic Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Tebipenem pivoxil hydrobromide (TBP-PI-HBr), the oral prodrug of the active carbapenem tebipenem (TBP), has emerged as a promising therapeutic agent to address this unmet need.[1][2][3] Its efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales makes it a critical subject of preclinical and clinical investigation.[4][5][6][7]
The neutropenic murine thigh infection model is a cornerstone of in vivo antimicrobial drug development.[8][9][10] This model provides a standardized and reproducible system to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of novel antibiotics under conditions of severe immunosuppression, mimicking the clinical scenario in compromised patients.[9][11] By eliminating the confounding influence of the host immune system, the neutropenic model allows for a direct assessment of an antibiotic's bactericidal or bacteriostatic activity. This document provides a comprehensive guide to understanding and implementing studies on the pharmacokinetics of tebipenem in the neutropenic murine thigh infection model.
The "Why": Causality in Experimental Design
The choice of the neutropenic murine thigh infection model is deliberate. It allows for the precise determination of PK/PD indices that correlate with antimicrobial efficacy, such as the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the ratio of the maximum concentration to the MIC (Cmax/MIC).[11][12] For β-lactams like tebipenem, time-dependent killing is often the primary driver of efficacy, making %fT>MIC a critical parameter.[6][13] However, studies have shown that for tebipenem, the free drug area under the concentration-time curve (fAUC)/MIC corrected for the dosing interval also correlates well with its antibacterial activity.[1][13]
I. Tebipenem: A Pharmacokinetic Overview
Tebipenem pivoxil hydrobromide is rapidly absorbed and converted to its active form, tebipenem, by esterases in the gastrointestinal tract.[4] In mice, the bioavailability of tebipenem pivoxil has been reported to be approximately 71.4%.[4][14] Tebipenem exhibits high serum protein binding in mice, estimated to be around 98.7%, a crucial factor in calculating the free, active drug concentrations.[1]
Key Pharmacokinetic Parameters of Tebipenem in Mice
| Parameter | Value | Source |
| Bioavailability (oral) | ~71.4% | [4][14] |
| Serum Protein Binding | ~98.7% | [1] |
| Half-life (t1/2) | Varies with dose | [13] |
| Time to Maximum Concentration (Tmax) | < 1.5 hours | [3] |
II. Experimental Workflow: A Visual Guide
The following diagram outlines the critical steps in conducting a pharmacokinetic study of tebipenem in a neutropenic murine thigh infection model.
Sources
- 1. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1304. Characterization of Tebipenem Pivoxil Hydrobromide Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Broth Microdilution Assay for Tebipenem Susceptibility
Executive Summary & Critical Distinction
Stop and Read: The most common failure mode in Tebipenem susceptibility testing is the selection of the wrong pharmaceutical compound.[1]
-
In Vivo: Patients are administered Tebipenem Pivoxil (Prodrug).[1][2] Esterases in the intestinal tract convert this to the active moiety.[1]
-
In Vitro (The Assay): Bacteria generally lack the specific esterases required for this conversion.[1] You MUST use Tebipenem (Active Moiety) (e.g., Tebipenem free acid or salt) for MIC testing.[1] Using Tebipenem Pivoxil in a broth microdilution (BMD) assay will result in false resistance (elevated MICs) because the drug remains in its inactive prodrug form.
This guide details the CLSI-compliant methodology for determining the Minimum Inhibitory Concentration (MIC) of Tebipenem against Enterobacterales and other relevant pathogens using the Broth Microdilution method.
Pre-Analytical Considerations
Compound Handling and Stability
Carbapenems possess a fused beta-lactam ring that is susceptible to hydrolysis.[1] Tebipenem is no exception.[1]
-
Solubility: Active Tebipenem is soluble in water, but stability is pH-dependent.[1]
-
Stock Preparation: Prepare stock solutions at 10X or 20X the highest concentration to be tested (typically 1000 µg/mL or 5120 µg/mL).
-
Solvent: 0.1 M Phosphate Buffer (pH 7.0) is preferred for stability, though sterile deionized water is acceptable if used immediately.[1]
-
Storage: Aliquot immediately. Store at -70°C or below. Do not refreeze. Thawed aliquots must be discarded after use.
Media Specifications
-
Base Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]
-
Cation Adjustment: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).
-
Why? Divalent cations stabilize the bacterial outer membrane (LPS bridging) and regulate porin channels. Incorrect cation levels alter membrane permeability, skewing MIC results for carbapenems.[1]
-
Experimental Protocol: Broth Microdilution
Workflow Visualization
The following diagram outlines the critical path for plate preparation and assay execution.
Figure 1: Step-by-step workflow for Tebipenem Broth Microdilution. Note the parallel preparation of drug and inoculum.[1][4]
Step-by-Step Methodology
Step 1: Plate Preparation
-
Prepare a dilution series of Tebipenem in CAMHB.[4]
-
Standard range for Enterobacterales: 0.004 µg/mL to 4 µg/mL .
-
Dispense 50 µL of each concentration into the wells of a sterile 96-well microtiter plate.
-
Include a Growth Control (GC) well (CAMHB + bacteria, no drug) and a Sterility Control (SC) well (CAMHB only).[1]
Step 2: Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh (18-24h) non-selective agar plate.
-
Emulsify in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Calculation: 100 µL suspension + 9.9 mL CAMHB.
-
Result:
CFU/mL.
-
Step 3: Inoculation
-
Add 50 µL of the diluted inoculum to each well containing drug.
-
Final System:
Step 4: Incubation
-
Seal plates with a perforated gas-permeable seal to prevent evaporation without creating anaerobic conditions.[1]
-
Incubate at 35 ± 2°C in ambient air for 16–20 hours .
Quality Control & Data Validation
A valid assay requires the Quality Control (QC) strains to fall within specific ranges. If QC fails, patient/test data must not be reported .[1]
QC Ranges (CLSI/FDA)
The following ranges are established for Tebipenem (Active) .
| Organism | ATCC Strain | QC Range (µg/mL) | Comments |
| Escherichia coli | 25922 | 0.008 – 0.06 | Primary QC strain for Gram-negatives.[1] |
| Haemophilus influenzae | 49247 | 0.03 – 0.12 | Requires HTM broth.[1] |
| Staphylococcus aureus | 29213 | 0.06 – 0.25 | Gram-positive check (less common for this drug). |
| Pseudomonas aeruginosa | 27853 | 0.5 – 2 | Used for method validation, though Tebipenem has limited activity here.[1] |
Assay Validation Logic
Use this logic flow to determine if your plate is valid.
Figure 2: Decision matrix for validating MIC assay results.
Data Interpretation (Breakpoints)
Interpret MIC values based on FDA/CLSI provisional breakpoints for Enterobacterales (specifically for Complicated Urinary Tract Infections).
| Category | MIC (µg/mL) | Clinical Implication |
| Susceptible (S) | ≤ 0.12 | High probability of therapeutic success with standard dosing.[1] |
| Intermediate (I) | 0.25 | Efficacy is uncertain; may work if the drug concentrates at the site (e.g., urine).[1] |
| Resistant (R) | ≥ 0.5 | High probability of therapeutic failure. |
Note: Breakpoints are subject to change. Always verify with the latest CLSI M100 or FDA Susceptibility Test Interpretive Criteria (STIC).[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing (M100). [Link][1]
-
U.S. Food and Drug Administration (FDA). (2022). Tebipenem Pivoxil HBr Susceptibility Test Interpretive Criteria. [Link][1]
-
McEntee, L., et al. (2019).[1] Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][9][10][11][12][13][14] [Link][1]
-
Spero Therapeutics. (2020). Tebipenem HBr Microbiology and Activity Profile. [Link][1]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Broth microdilution methodology. [Link][1][4][15][16]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The repurposing of Tebipenem pivoxil as alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. clsi.org [clsi.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. selleckchem.com [selleckchem.com]
- 13. scribd.com [scribd.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Hollow-Fiber Infection Model for Tebipenem Resistance Studies
Abstract
The escalating threat of antimicrobial resistance necessitates innovative preclinical models that can accurately predict the clinical efficacy of new agents and define dosing regimens that suppress the emergence of resistance. The hollow-fiber infection model (HFIM) has emerged as a powerful in vitro system that can simulate human pharmacokinetic (PK) profiles, enabling the intensive study of pharmacodynamic (PD) relationships over extended periods.[1][2][3][4] This document provides a detailed guide for establishing an HFIM to investigate the development of resistance to tebipenem, the first orally available carbapenem antibiotic.[5][6] Tebipenem holds promise for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly in an outpatient setting.[5][7] Understanding the exposures required to prevent on-therapy resistance is therefore of paramount importance.[8][9] These application notes are intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.
Introduction: The Rationale for the Hollow-Fiber Infection Model in Tebipenem Resistance Studies
Traditional in vitro susceptibility testing methods, such as broth microdilution, provide a static measure of antimicrobial activity (Minimum Inhibitory Concentration or MIC) and do not capture the dynamic interplay between drug exposure and bacterial response over time.[2] Animal models, while valuable, often have different PK profiles than humans and can be limited in the number of samples that can be collected.[3][10] The HFIM overcomes these limitations by creating a two-compartment, dynamic system that mimics human PK, allowing for the simulation of various dosing regimens and the intensive sampling of both drug concentrations and bacterial populations.[1][2][4]
Why is the HFIM particularly suited for tebipenem resistance studies?
-
Simulating Oral Dosing: Tebipenem is an oral prodrug, tebipenem pivoxil hydrobromide, which is converted to its active form, tebipenem, in the body.[6][7] The HFIM can accurately simulate the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered tebipenem, providing a more clinically relevant assessment of its efficacy.[4]
-
Studying Time-Dependent Killing: Like other β-lactam antibiotics, tebipenem exhibits time-dependent bactericidal activity.[11][12] The key PK/PD index for predicting its efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[11][13] The HFIM allows for precise control and measurement of this parameter.
-
Investigating Resistance Emergence: The high bacterial densities achievable in the HFIM (often exceeding 10⁸ CFU/mL) increase the probability of detecting and quantifying the emergence of resistant subpopulations.[3][8][9] This is crucial for defining dosing regimens that not only kill the susceptible population but also prevent the amplification of resistant mutants.[8][9]
Tebipenem's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[5][7] Resistance can emerge through various mechanisms, including the production of β-lactamases (such as carbapenemases), alterations in PBPs, or changes in outer membrane permeability.[14] The HFIM provides a controlled environment to study the selective pressures that drive the emergence of these resistance mechanisms under clinically relevant drug exposures.
Materials and Equipment
This section outlines the necessary components for establishing the hollow-fiber infection model.
| Component | Description | Recommended Supplier(s) |
| Hollow-Fiber Cartridge | Polysulfone or cellulose acetate fibers with a specific molecular weight cut-off (e.g., 20-50 kDa) to allow drug diffusion while retaining bacteria. The choice of fiber material can impact drug binding, so it's crucial to select a material with low tebipenem binding.[2] | FiberCell Systems, Spectrum Labs |
| Peristaltic Pump | A multi-channel pump capable of precise and consistent flow rates is essential for recirculating media and simulating drug clearance. | Cole-Parmer, Watson-Marlow |
| Syringe Pump | For accurate and controlled administration of the drug solution into the central reservoir to mimic the absorption phase of the PK profile. | Harvard Apparatus, New Era Pump Systems |
| Central Reservoir | A glass or autoclavable plastic bottle (e.g., 250-500 mL) with a multi-port cap to connect tubing for media recirculation, drug infusion, diluent addition, and waste removal.[15] | VWR, Thermo Fisher Scientific |
| Diluent and Waste Reservoirs | Large capacity bottles or bags for fresh media (diluent) and waste collection. | VWR, Thermo Fisher Scientific |
| Tubing and Connectors | Sterile, biocompatible tubing (e.g., silicone, PharMed®) and various connectors (e.g., Luer-Lok™) to assemble the closed-loop circuit. | Cole-Parmer, Saint-Gobain |
| Incubator | A temperature-controlled incubator (37°C) to house the entire HFIM assembly. A CO2 incubator may be necessary for fastidious organisms.[16] | Thermo Fisher Scientific, Binder |
| Bacterial Strains | Well-characterized clinical or laboratory strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae) with known tebipenem MICs. Strains with specific resistance mechanisms (e.g., ESBL-producers) are often used.[9][11] | ATCC, BEI Resources |
| Culture Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for antimicrobial susceptibility testing.[16] For fastidious organisms, specialized media may be required.[16] | BD, Thermo Fisher Scientific |
| Tebipenem | Analytical grade tebipenem or tebipenem pivoxil hydrobromide. The active moiety, tebipenem, is used for preparing stock solutions. | Spero Therapeutics (for research use), MedChemExpress |
| Analytical Equipment | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for quantifying tebipenem concentrations in collected samples to confirm the simulated PK profile.[11] | Waters, Sciex, Agilent |
Experimental Protocols
This section provides a step-by-step guide for setting up and running a hollow-fiber infection model experiment for tebipenem resistance studies.
Pre-Experiment Preparation
-
Bacterial Isolate Selection and Characterization:
-
Select bacterial isolates relevant to the clinical indications of tebipenem (e.g., Enterobacterales causing complicated urinary tract infections).[8][9]
-
Determine the baseline tebipenem MIC for each isolate using standard broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18][19][20]
-
Perform preliminary growth curves to determine the doubling time of the bacteria in the chosen culture medium.
-
-
Tebipenem Stock Solution Preparation:
-
Prepare a concentrated stock solution of tebipenem in a suitable solvent (e.g., sterile water, DMSO). The final concentration of the solvent in the system should be non-inhibitory to bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -80°C until use.
-
-
Pharmacokinetic (PK) Profile Simulation:
-
Obtain human PK data for the desired tebipenem dosing regimen (e.g., 600 mg every 8 hours).[8][9]
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin, NONMEM) or published models to determine the infusion and elimination rates required to simulate the target free-drug concentration-time profile in the HFIM.[12] The protein binding of tebipenem (approximately 45%) must be considered to simulate the free-drug concentrations.[8]
-
Hollow-Fiber System Assembly and Sterilization
The following diagram illustrates a typical HFIM setup.
Figure 1. Schematic of a typical Hollow-Fiber Infection Model (HFIM) setup.
Assembly and Sterilization Steps:
-
Assemble the entire tubing circuit, including the central reservoir, diluent, and waste lines, but excluding the hollow-fiber cartridge.[16]
-
Autoclave the assembled circuit to ensure sterility.[16]
-
In a biological safety cabinet, aseptically connect the pre-sterilized hollow-fiber cartridge to the circuit.[16]
-
Prime the system by pumping sterile culture medium through the entire circuit to remove any air bubbles and to ensure the fibers are wetted.
Experimental Procedure
-
Bacterial Inoculation:
-
Grow the selected bacterial strain to the mid-logarithmic phase in the chosen culture medium.
-
Harvest the bacteria by centrifugation and wash with sterile saline or fresh medium.
-
Resuspend the bacterial pellet to a high density (e.g., 10⁹ CFU/mL).
-
Inject the bacterial suspension into the extracapillary space (ECS) of the hollow-fiber cartridge through one of the sampling ports. The final starting inoculum in the ECS should be approximately 10⁸ CFU/mL.[9]
-
-
System Equilibration:
-
Allow the system to equilibrate for a short period (e.g., 1-2 hours) before initiating drug dosing to allow the bacteria to acclimate to the HFIM environment.
-
-
Tebipenem Dosing and PK Simulation:
-
Initiate the tebipenem infusion using the syringe pump at the pre-determined rate to simulate the absorption phase.
-
Simultaneously, start the clearance pump to add fresh medium from the diluent reservoir to the central reservoir, which in turn displaces an equal volume of drug-containing medium to the waste reservoir, thus simulating drug elimination.[1]
-
For multiple dosing regimens, repeat the drug infusion at the specified intervals (e.g., every 8 hours).[9]
-
-
Sampling:
-
Collect samples from the central reservoir and the ECS at predetermined time points throughout the experiment (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
-
For Pharmacokinetic Analysis: Immediately process the samples from the central reservoir for tebipenem concentration measurement by LC-MS/MS. This will confirm that the target PK profile was achieved.
-
For Pharmacodynamic Analysis: Serially dilute the samples from the ECS and plate them onto both drug-free and tebipenem-supplemented agar plates.[9]
-
Drug-free agar: To enumerate the total bacterial population (CFU/mL).
-
Tebipenem-supplemented agar: To quantify the resistant subpopulation. The tebipenem concentration in the agar should be 2-4 times the baseline MIC of the starting isolate.[9]
-
-
Incubate the plates at 37°C for 18-24 hours before counting the colonies.
-
-
Experiment Duration:
Data Analysis and Interpretation
Pharmacokinetic Analysis
-
Plot the measured tebipenem concentrations from the central reservoir over time and compare them to the target PK profile.
-
Calculate the key PK parameters, such as Cmax, AUC, and t1/2, to ensure the simulation was accurate.
Pharmacodynamic Analysis
-
Plot the total bacterial count (from drug-free agar) and the resistant subpopulation count (from tebipenem-supplemented agar) over time for each simulated dosing regimen.
-
Analyze the relationship between the tebipenem exposure (e.g., %fT > MIC, fAUC/MIC) and the change in bacterial density.[11][13]
-
Determine the exposure threshold required to prevent the amplification of the resistant subpopulation.[8][9]
The following diagram illustrates the expected outcomes from a dose-ranging HFIM study.
Figure 2. Conceptual model of tebipenem exposure and resistance suppression.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the HFIM experiments, the following quality control measures are essential:
-
Duplicate Systems: All experiments should be performed in at least duplicate to assess variability.[8]
-
No-Treatment Control: A parallel HFIM system with no drug exposure should be run to monitor the natural growth dynamics of the bacterial population.[8]
-
Sterility Checks: Regularly sample the media from the central reservoir and plate on nutrient agar to check for contamination.
-
Confirmation of PK Profile: As mentioned, rigorous sampling and analysis of drug concentrations are non-negotiable to validate that the intended PK profile was achieved.
-
MIC Verification: At the end of the experiment, isolates from the resistant subpopulation should be subcultured and their tebipenem MICs re-determined to confirm a shift in susceptibility.
Conclusion
The hollow-fiber infection model is an indispensable tool for the preclinical evaluation of tebipenem and the development of dosing regimens that can mitigate the emergence of resistance.[11][21][22] By providing a dynamic and clinically relevant in vitro environment, the HFIM allows for a detailed understanding of the complex interactions between tebipenem exposure and bacterial response. The data generated from these studies are critical for informing clinical trial design and for establishing evidence-based dosing guidelines to preserve the long-term efficacy of this important oral carbapenem.[23]
References
-
Evotec. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies. [Link]
-
Spero Therapeutics. (2020). Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection. [Link]
-
Cadwell, J. (2013). The Hollow Fiber Infection Model for Antimicrobial Pharmacodynamics and Pharmacokinetics. Adv Pharmacoepidem Drug Safety. [Link]
-
Hope, W. W., et al. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 63(8), e00603-19. [Link]
-
American Society for Microbiology. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy. [Link]
-
SciSpace. (2015). The hollow fiber infection model: Principles and practice. [Link]
-
Mead, A., et al. (2024). Hollow-fibre infection model: adaptations for the culture and assessment of fastidious organisms. Access Microbiology, 6(7). [Link]
-
Patsnap. (2024). What is the mechanism of Tebipenem Pivoxil? Patsnap Synapse. [Link]
-
Cottrell, M., et al. (2021). Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model. Open Forum Infectious Diseases, 8(Supplement_1), S605–S606. [Link]
-
Bio-Connect. (2025). Hollow Fiber Model in Antimicrobial PK/PD Studies. [Link]
-
Yamada, K., et al. (2025). Preclinical Study of Pharmacokinetic/Pharmacodynamic Analysis of Tebipenem Using Monte Carlo Simulation for Extended-Spectrum β-Lactamase-Producing Bacterial Urinary Tract Infections in Japanese Patients According to Renal Function. MDPI. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Cadwell, J. (2015). The Hollow Fiber Infection Model: Principles and Practice. Adv Antibiotics Antibodies, 1(101). [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
FiberCell Systems. Hollow Fiber setup – Antimicrobial PK/PD. [Link]
-
Varaclier, C., et al. (2025). A freely accessible, adaptable hollow-fiber setup to reproduce first-order absorption: illustration with linezolid cerebrospinal fluid pharmacokinetic data. Microbiology Spectrum. [Link]
-
Das, S., et al. (2020). Tebipenem: A Novel Oral Carbapenem. Journal of Clinical and Diagnostic Research, 14(1). [Link]
-
Hope, W. W., et al. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 63(8). [Link]
-
Global Antibiotic Research & Development Partnership. Hollow fibre infection model (HFIM). [Link]
-
Wikipedia. Tebipenem. [Link]
-
Heine, H. S., et al. (2020). In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens. Antimicrobial Agents and Chemotherapy, 64(4). [Link]
-
University of Liverpool Repository. (2026). Pharmacodynamics of tebipenem: New options for oral treatment of multidrug-resistant gram-negative infections. [Link]
-
Roberts, J. A., et al. (2021). Application of the hollow fibre infection model (HFIM) in antimicrobial development: a systematic review and recommendations of reporting. Journal of Antimicrobial Chemotherapy, 76(7), 1646–1657. [Link]
-
FiberCell Systems. (2020). The Hollow Fiber Infection Model and Antibiotic Pk/Pd. YouTube. [Link]
-
Zhang, X., et al. (2016). Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules, 21(1), 84. [Link]
-
VanScoy, B., et al. (2019). Considerations for Dose Selection and Clinical Pharmacokinetics/Pharmacodynamics for the Development of Antibacterial Agents. Clinical Infectious Diseases, 69(Supplement_5), S30–S35. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vitro and In Vivo Studies to Support Development of Antimicrobial Drugs. [Link]
-
FiberCell Systems. Hollow Fiber Infection Model for Antibiotic PK/PD. [Link]
-
Wicha, S. G., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(4), 435–451. [Link]
-
Al-Shaer, M. H., et al. (2025). PK/PD-Guided Strategies for Appropriate Antibiotic Use in the Era of Antimicrobial Resistance. MDPI. [Link]
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
Sources
- 1. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 2. fibercellsystems.com [fibercellsystems.com]
- 3. scispace.com [scispace.com]
- 4. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tebipenem - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. fibercellsystems.com [fibercellsystems.com]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. nih.org.pk [nih.org.pk]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. darvashco.com [darvashco.com]
- 21. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 23. journals.asm.org [journals.asm.org]
Application Note: High-Stability Quantification of Tebipenem in Human Plasma via LC-MS/MS
Abstract & Clinical Context
Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is an oral carbapenem prodrug designed to combat multidrug-resistant (MDR) Gram-negative bacteria, including ESBL-producing Enterobacterales.[1][2][3][4] Upon oral administration, the prodrug is rapidly hydrolyzed by esterases in the intestinal lumen and plasma to its active moiety, tebipenem (TBPM).
Accurate quantification of tebipenem in plasma is complicated by the inherent instability of the
This application note details a stabilized LC-MS/MS workflow that mitigates degradation using a specific MOPS-buffering protocol, ensuring regulatory-grade accuracy for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Critical Pre-Analytical Considerations (The "Expert" Insight)
The Failure Point: Most assays fail not at the mass spectrometer, but at the clinical site. Carbapenems are unstable in varying pH and temperature conditions. The half-life of tebipenem in unbuffered plasma at room temperature is short.
The Solution: Immediate pH stabilization and temperature control.
-
Buffer: 3-Morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0) is superior to standard phosphate buffers for carbapenem stabilization.
-
Ratio: Plasma must be mixed 1:1 with MOPS buffer immediately upon harvesting.
-
Temperature: All processing must occur at 4°C (ice bath).
Materials & Instrumentation
Reagents
-
Internal Standard (IS): Tebipenem-d3 (preferred) or Meropenem-d3 (structural analog).
-
Stabilizer: 0.5 M MOPS Buffer, pH 7.0.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Human Plasma (K2EDTA).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
Detector: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Thermo Altis).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Experimental Protocols
Protocol A: Stabilized Sample Preparation
Rationale: Protein precipitation (PPT) is chosen over SPE for speed and to minimize time-on-bench, reducing degradation risk.
-
Preparation of Stabilization Buffer: Dissolve MOPS in water to 50 mM, adjust pH to 7.0.[5]
-
Sample Collection: Collect whole blood into K2EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C.
-
Stabilization (CRITICAL): Immediately transfer 100 µL of plasma into a cryovial containing 100 µL of MOPS buffer (1:1 v/v). Vortex gently.
-
Note: This effectively dilutes the sample by a factor of 2. Account for this in calculations.
-
-
IS Addition: Aliquot 50 µL of Stabilized Plasma (from step 3) into a clean tube. Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Injection: Transfer 100 µL of supernatant to an autosampler vial. Inject 2-5 µL immediately.
Protocol B: LC-MS/MS Acquisition
Rationale: A fast gradient is required to elute the polar carbapenem while separating it from early-eluting plasma salts.
LC Gradient Parameters:
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Desalting |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 5 | Re-equilibration |
| 4.50 | 5 | End of Run |
MS/MS Source Parameters (ESI+):
-
Spray Voltage: 3500 V
-
Gas Temp: 350°C
-
Curtain Gas: 35 psi
MRM Transitions: Note: Transitions are instrument-dependent. Optimize Collision Energy (CE) for your specific platform.
| Analyte | Precursor (m/z) | Product (m/z) | Role | Typical CE (V) |
| Tebipenem | 384.1 | 297.1 | Quantifier | 18 |
| Tebipenem | 384.1 | 112.1 | Qualifier | 30 |
| Tebipenem-d3 | 387.1 | 300.1 | IS Quant | 18 |
Workflow Visualization
The following diagram illustrates the critical stabilization pathway required to prevent
Figure 1: Stabilized bioanalytical workflow for Tebipenem. The red node indicates the critical intervention point to prevent hydrolysis.
Method Validation Summary (Expected Performance)
Based on validation guidelines (FDA/EMA), a properly executed method should yield the following performance metrics:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 0.1 – 20.0 µg/mL | |
| LLOQ | S/N > 10, CV < 20% | 0.1 µg/mL |
| Accuracy (Inter-day) | 85-115% | 92.4 – 104.1% |
| Precision (CV%) | < 15% | 3.5 – 6.8% |
| Recovery | Consistent | > 85% |
| Matrix Effect | 85-115% | 95% (Minimal suppression) |
| Stability (4h, RT) | > 85% | Pass (Only with MOPS) |
Troubleshooting & Expert Tips
-
Carryover: Carbapenems can be "sticky" in the autosampler needle.
-
Fix: Use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.
-
-
Isomerization: Tebipenem pivoxil (prodrug) can theoretically isomerize or degrade into open-ring metabolites.
-
Check: Ensure your MRM transition (384.1 -> 297.1) is specific to the intact carbapenem core and separates from open-ring metabolites (which often have different retention times due to polarity shifts).
-
-
Ion Suppression: Phospholipids from plasma can suppress the signal.
-
Fix: If using PPT, ensure the divert valve is set to waste for the first 0.5 min and the wash phase (3.0-4.0 min) to prevent column fouling.
-
References
-
FDA Bioanalytical Guidelines US Food and Drug Administration. (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link]
-
Tebipenem Pharmacokinetics & Method Validation Chen, X., et al.[5] (2019).[1][3][5][8][9] A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 170, 165-171. [Link][5][8]
-
Carbapenem Stability in Biological Matrices Eckert, K.A., et al. (2019).[1][3][5][8][9] Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects.[4] Antimicrobial Agents and Chemotherapy, 63(9). [Link]
-
Intrapulmonary Pharmacokinetics Talley, A.K., et al.[3] (2022).[3][7][9] Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects.[3][7] Antimicrobial Agents and Chemotherapy, 66(7). [Link]
Sources
- 1. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug Tebipenem Pivoxil Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
Technical Support Center: Troubleshooting Tebipenem Stability & Storage
Executive Summary
Tebipenem (and its oral prodrug, Tebipenem Pivoxil) represents a structural evolution in the carbapenem class, featuring a 1-beta-methyl substitution that enhances stability against dehydropeptidase-I (DHP-I). However, like all carbapenems, it retains the inherent fragility of the fused beta-lactam ring system.
This guide addresses the thermodynamic instability of tebipenem. The high ring strain of the bicyclic nucleus makes it an "energy spring" waiting to release; environmental stress (moisture, heat, pH extremes) catalyzes this release, rendering the molecule biologically inert.
Module 1: The Hygroscopicity Trap (Solid State Storage)
The Issue: Users often report "clumping" or "yellowing" of the white crystalline powder after repeated use. The Mechanism: Tebipenem degradation in the solid state follows an autocatalytic kinetic model when exposed to humidity. While degradation in dry air is a slow first-order reaction, moisture acts as a molecular bridge, facilitating intermolecular nucleophilic attacks that open the beta-lactam ring.
Protocol: The "Desiccator-First" Workflow
Never open a cold vial directly in room air. Condensation introduces water at the molecular level, initiating hydrolysis that continues even after the vial is returned to the freezer.
Step-by-Step Handling:
-
Equilibration: Remove the vial from -20°C storage. Place it immediately into a desiccator cabinet.
-
Warm-up: Allow the vial to reach ambient temperature (approx. 45-60 minutes) inside the desiccator.
-
Aliquot: Weigh out the exact amount needed for the single experiment.
-
Reseal: Purge the headspace with Argon or Nitrogen (if available) before re-capping.
-
Return: Immediately return the stock vial to -20°C.
Visual Logic: The Moisture Defense Workflow
Figure 1: Critical workflow to prevent moisture-induced autocatalytic degradation during handling.
Module 2: Solubilization & Solution Chemistry
The Issue: "I prepared a stock solution in water/PBS, stored it at 4°C, and it lost 40% potency by Day 2." The Mechanism: Tebipenem Pivoxil is sparingly soluble in aqueous buffers and highly susceptible to hydrolysis. The ester bond (in the prodrug) and the beta-lactam ring (in both forms) are prone to cleavage.
The "DMSO Bridge" Protocol
Aqueous stock solutions are not stable for storage. You must use a solvent bridge.
-
Primary Stock: Dissolve Tebipenem Pivoxil in DMSO (Dimethyl Sulfoxide) to a concentration of ~30 mg/mL.
-
Why: DMSO stabilizes the molecule and prevents hydrolysis during storage.
-
-
Dilution: Dilute this DMSO stock into your aqueous buffer (PBS, media) immediately before use.
-
Limit: Keep the final DMSO concentration <1% to avoid cytotoxicity in cell assays.
-
Solubility Check: Maximum aqueous solubility is approx 0.14 mg/mL (in 1:6 DMSO:PBS).[1] Do not exceed this or precipitation will occur.
-
-
Discard: Do not store aqueous dilutions. Discard any leftover aqueous solution after 12-24 hours.
pH Sensitivity Profile
Tebipenem exhibits a U-shaped stability profile.
-
pH < 4: Rapid acid-catalyzed protonation of the ring nitrogen, leading to cleavage.
-
pH > 8: Base-catalyzed nucleophilic attack on the carbonyl carbon.
-
Optimal pH: 6.0 – 7.0 (Neutral).
Module 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Media | Solubility Limit Exceeded. Tebipenem Pivoxil is hydrophobic. | Ensure final concentration is <0.1 mg/mL in aqueous media. Use the "DMSO Bridge" method. |
| New Peaks in HPLC | Ring Opening (Hydrolysis). The beta-lactam ring has opened, forming seco-tebipenem derivatives. | Check pH of mobile phase (should be ~3.5-5.0 for separation, but neutral for storage). Ensure stock was not left at RT. |
| Loss of Antibacterial Activity | Ester Hydrolysis. (If using Pivoxil in vitro). | Critical: Tebipenem Pivoxil is a prodrug.[1][2] It requires esterases to become active. In standard MIC assays (without esterases), it may show reduced potency compared to the free acid form. Use Tebipenem free acid for susceptibility testing. |
| Yellowing of Powder | Moisture Contamination. | The vial was likely opened while cold. Discard if significant yellowing occurs; potency is compromised. |
Module 4: Degradation Pathways Visualization
Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the two main threats: Hydrolysis (pH/Water) and Dimerization (Concentration).
Figure 2: Mechanistic pathways of Tebipenem degradation. Note that ester hydrolysis is desired in vivo but represents degradation during storage.
References
-
Cielecka-Piontek, J., et al. (2015). Solid-state stability studies of crystal form of tebipenem. ResearchGate. Retrieved from [Link]
-
Nahid, F., et al. (2022). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. ASM Journals / PubMed. Retrieved from [Link]
-
Zajac, M., et al. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Oxford Academic. Retrieved from [Link]
-
Papp-Wallace, K. M., et al. (2020). Revisiting the Carbapenems: The Struggle Between Potency and Stability. (General Carbapenem Stability Context). Retrieved from [Link]
Sources
Resolving tebipenem peak tailing in reverse-phase HPLC
Subject: Resolving Peak Tailing in Reverse-Phase HPLC for Tebipenem & Tebipenem Pivoxil
Welcome to the Advanced Chromatography Support Center.
This guide addresses the specific challenges of analyzing Tebipenem (a carbapenem antibiotic) and its prodrug, Tebipenem Pivoxil. Due to their zwitterionic nature and chemical instability, these molecules present a "perfect storm" for peak tailing. This resource provides a scientifically grounded troubleshooting framework to resolve asymmetry (
PART 1: The Diagnostic Workflow
Start Here. Do not randomly change parameters. Use this logic gate to identify the root cause of your peak tailing.
Figure 1: Decision matrix for isolating the source of peak asymmetry.[1][2]
PART 2: The Chemistry of Tailing (Root Cause Analysis)
To fix the problem, you must understand the molecular behavior of Tebipenem (
1. The Silanol Trap (The Primary Culprit)
Tebipenem contains a basic pyrrolidine/thiazoline moiety. On standard C18 silica columns, residual silanol groups (
-
Mechanism: At neutral pH (pH 6-7), silanols ionize to
.[1][2] The protonated amine on Tebipenem ( ) is electrostatically attracted to these sites. -
Result: This secondary retention mechanism is slower than the hydrophobic interaction, causing the "tail" on the chromatogram.
-
The Fix: Lowering pH suppresses silanol ionization, OR using "End-capped" columns blocks these sites.
2. The Stability Paradox
Carbapenems are unstable.[4]
-
Acid Hydrolysis: The
-lactam ring opens rapidly at pH < 4.0.[1][2] -
Base Hydrolysis: Degradation occurs at pH > 8.0.[2]
-
The Conflict: Low pH (2.5) is best for peak shape (suppresses silanols) but worst for sample stability.[1][2] You must find the "Goldilocks" zone or use specific hardware mitigations.
PART 3: Method Optimization Guide
Protocol A: The "Gold Standard" for Peak Shape
Recommended for purity analysis where run times are short (<10 min).
| Parameter | Specification | Scientific Rationale |
| Column | C18 Core-Shell (2.6 µm) or Hybrid (CSH) | Core-shell reduces diffusion path (sharper peaks).[1][2] Hybrid particles have fewer acidic silanols.[2] |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 3.5) | Adjusted with Phosphoric Acid. The low pH suppresses silanols; ammonium ions compete for remaining sites. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[2] |
| Flow Rate | 0.8 - 1.0 mL/min | Optimized for 4.6mm ID columns.[1][2] |
| Temperature | 20°C - 25°C | CRITICAL: Keep cool to prevent on-column degradation (ring opening). |
| Detection | 300 nm (Tebipenem) / 330 nm (Pivoxil) | Max absorbance points.[1][2][4] |
Protocol B: The "Stability First" Method
Recommended for long sequences or LC-MS (volatile buffers).[1][2]
| Parameter | Specification | Scientific Rationale |
| Column | Bridged Ethyl Hybrid (BEH) C18 | High pH stability and extremely low silanol activity.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Neutral pH preserves the |
| Mobile Phase B | Acetonitrile | |
| Passivation | Phosphoric Acid Wash (System) | Pre-wash system to remove iron; Carbapenems can chelate metals causing tailing.[1][2] |
PART 4: Frequently Asked Questions (Troubleshooting)
Q1: I am using the recommended pH 3.5 buffer, but I still see tailing. Why? A: You likely have Mass Overload or Metal Interaction .[2]
-
Test: Dilute your sample 1:10 and inject. If the peak becomes symmetrical, your column capacity was exceeded.
-
Test: If the tail persists, carbapenems may be chelating iron in your stainless steel frits. Switch to PEEK tubing/frits or a "bio-inert" LC system.
Q2: My Tebipenem peak splits into two. Is my column broken? A: Likely not. This is often due to Solvent Mismatch .
-
Cause: Injecting the sample dissolved in 100% DMSO or high-organic solvent into a high-aqueous mobile phase.[1][2]
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).
Q3: Why does my peak area decrease over the course of the day? A: Thermal Degradation. Tebipenem hydrolyzes in solution.
-
Requirement: Your autosampler must be set to 4°C.
-
Limit: Do not prepare more than 12 hours of samples at a time.
Q4: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caution.
-
Method: Add 0.1% TEA to the mobile phase. The TEA saturates the silanol groups, preventing Tebipenem from sticking.
-
Warning: TEA is not recommended for LC-MS (ion suppression) and can be difficult to flush out of columns.[1][2] Use it only if modern end-capped columns fail.[1][2]
PART 5: Visualizing the Optimization Cycle
Follow this iterative process to finalize your method.
Figure 2: Iterative optimization cycle for balancing peak shape and analyte stability.
References
-
Cielecka-Piontek, J., et al. (2014).[1][2] "Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil." Journal of Chromatographic Science. [1][2]
-
Nakamura, T., et al. (2019).[2] "A validated UPLC-MS/MS method for determination of tebipenem in human plasma." Journal of Chromatography B.
-
Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC."
-
Element Lab Solutions. (2025).[2] "Peak Tailing in HPLC: Causes and Solutions."
-
Polite, L. (2025).[2][3][5][6] "The Two Reasons Why HPLC Peaks Tail." Mac-Mod Analytical.
Sources
- 1. TEBIPENEM PIVOXIL price,buy TEBIPENEM PIVOXIL - chemicalbook [chemicalbook.com]
- 2. Tebipenem | C16H21N3O4S2 | CID 9800194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. m.youtube.com [m.youtube.com]
Navigating the Stability of Tebipenem Tetrahydrate: A Technical Guide to Understanding Freeze-Thaw Effects
Welcome to the Technical Support Center for Tebipenem Tetrahydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this next-generation oral carbapenem. As with all β-lactam antibiotics, understanding the stability of tebipenem is critical to ensure the integrity of your experimental results and the development of a safe and effective therapeutic.
A recurring question in the handling and storage of tebipenem tetrahydrate revolves around its potency after being subjected to freeze-thaw cycles. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for unexpected potency results, and a detailed protocol for conducting a robust freeze-thaw stability study.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of tebipenem tetrahydrate?
A1: The core of tebipenem's antibacterial activity lies in its β-lactam ring.[1][2] This four-membered ring is inherently strained and susceptible to hydrolysis, which leads to its opening and the loss of antibacterial potency.[1][3][4] Like other carbapenems, tebipenem's stability is influenced by various factors, including pH, temperature, and humidity.[1]
Q2: How do freeze-thaw cycles potentially impact the potency of tebipenem tetrahydrate?
A2: Freeze-thaw cycles can introduce physical and chemical stresses on the molecule. The formation of ice crystals can lead to localized changes in concentration and pH within the frozen matrix, potentially accelerating degradation pathways. Upon thawing, the molecule is re-exposed to the aqueous environment, where hydrolysis of the β-lactam ring can occur.
Q3: Is there any existing data on the stability of tebipenem after freeze-thaw cycles?
A3: Yes, a study on the stability of tebipenem in human plasma demonstrated that after five freeze-thaw cycles at -80°C, the stability of tebipenem remained within an acceptable range of 91.11% to 106.33%.[5][6] While this provides a strong indication of its robustness in a biological matrix, it is crucial for researchers to perform their own stability studies on the specific tebipenem tetrahydrate material and formulation they are using.
Q4: What are the typical degradation products of tebipenem?
A4: The primary degradation pathway for tebipenem involves the cleavage of the β-lactam bond.[4] This results in the formation of inactive penicilloic acid-like derivatives. Stress degradation studies have shown that tebipenem is particularly sensitive to basic conditions, leading to rapid degradation.[3]
Troubleshooting Guide: Investigating Loss of Tebipenem Potency
Encountering a loss of potency in your tebipenem tetrahydrate samples can be a significant setback. This troubleshooting guide will help you systematically identify the potential cause of the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency in a sample that has been frozen and thawed. | Freeze-thaw induced degradation. | Perform a controlled freeze-thaw stability study as outlined in the protocol below. This will help quantify the impact of freeze-thaw cycles on your specific sample. |
| Inconsistent potency results between aliquots of the same stock solution. | Incomplete thawing and mixing. | Ensure that your frozen samples are completely thawed and thoroughly mixed before taking an aliquot for analysis. Ice crystals can lead to non-uniform concentrations. |
| Gradual loss of potency over time in a stock solution stored in the freezer. | Inappropriate storage conditions or frequent freeze-thaw cycles. | Store stock solutions in single-use aliquots to minimize the number of freeze-thaw cycles. Verify the freezer temperature is consistently maintained at the recommended storage temperature (typically -20°C or -80°C). |
| Significant potency loss after reconstitution. | pH of the reconstitution solvent. | Tebipenem is susceptible to degradation in alkaline and acidic conditions.[3][7] Ensure the pH of your solvent is within a stable range for tebipenem (near neutral). Consider using a buffered solution if necessary. |
Experimental Protocol: Assessing the Effect of Freeze-Thaw Cycles on Tebipenem Tetrahydrate Potency
This protocol provides a framework for a comprehensive freeze-thaw stability study. It is essential to adapt this protocol to your specific experimental needs and to use a validated analytical method for potency determination.
Materials and Reagents
-
Tebipenem Tetrahydrate reference standard
-
Tebipenem Tetrahydrate test sample
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (if required, pH pre-adjusted to near neutral)
-
Validated analytical method (e.g., HPLC-UV)
-
Calibrated freezer (-20°C or -80°C)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a suitable amount of tebipenem tetrahydrate and dissolve it in the chosen solvent (high-purity water or buffer) to a known concentration. Ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into multiple, small-volume, tightly sealed vials (e.g., cryovials). This will create single-use aliquots for each freeze-thaw cycle and time point.
-
T0 (Initial Time Point): Immediately after preparation, take a set of aliquots (e.g., n=3) and analyze their potency using your validated analytical method. This will serve as your baseline (100% potency).
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in the freezer at the desired temperature (-20°C or -80°C) for a defined period (e.g., 24 hours).
-
Remove a set of aliquots for each cycle and allow them to thaw completely at room temperature.
-
Once thawed, analyze the potency of these samples.
-
For subsequent cycles, place the remaining vials back in the freezer.
-
Repeat this process for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Sample Analysis: Analyze the potency of the samples from each freeze-thaw cycle using a validated HPLC-UV method. A suitable method would involve a C18 column and a mobile phase of ammonium acetate and acetonitrile, with detection at approximately 298 nm.[3]
-
Data Analysis: Calculate the average potency and standard deviation for each set of aliquots at each freeze-thaw cycle. Compare the results to the T0 value to determine the percentage of potency remaining.
Data Presentation
The results of your freeze-thaw stability study can be effectively summarized in a table:
| Freeze-Thaw Cycle | Mean Potency (%) | Standard Deviation | % Potency Remaining |
| 0 (T0) | 100.0 | 0.5 | 100.0 |
| 1 | 99.2 | 0.7 | 99.2 |
| 3 | 98.5 | 0.6 | 98.5 |
| 5 | 97.8 | 0.8 | 97.8 |
(This is example data and should be replaced with your experimental results.)
Acceptance Criteria
The acceptance criteria for a freeze-thaw stability study should be defined in your study protocol. A common acceptance criterion is that the potency should not decrease by more than a certain percentage (e.g., 5%) from the initial value.
By following this comprehensive guide, researchers and drug development professionals can confidently assess the impact of freeze-thaw cycles on the potency of tebipenem tetrahydrate, ensuring the accuracy and reliability of their work.
References
-
Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. [Link]
-
Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. - ResearchGate. [Link]
-
Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil - Oxford Academic. [Link]
-
Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed. [Link]
- Novel tebipenem pivoxil immediate and modified release oral dosage forms.
-
CLINICAL STABILITY INDICATORS BETWEEN ERTAPENEM AND TEBIPENEM PIVOXIL, AN ORAL CARBAPENEM, IN HOSPITALIZED ADULTS WITH COMPLICATED URINARY TRACT INFECTION - SHM Abstracts. [Link]
-
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC. [Link]
-
An investigation of the stability of meropenem in elastomeric infusion devices - PMC. [Link]
-
Recent Advances in Stability Studies of Carbapenems | Request PDF - ResearchGate. [Link]
-
A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC. [Link]
-
A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes - Oxford Academic. [Link]
-
Solid-state stability studies of crystal form of tebipenem - ResearchGate. [Link]
-
A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study - Ovid. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. [Link]
-
Intravenous administration of antibiotics by prolonged and continuous infusion - SPILF. [Link]
-
Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags - PubMed. [Link]
-
Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags - ResearchGate. [Link]
-
What is the mechanism of Tebipenem Pivoxil? - Patsnap Synapse. [Link]
-
Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PMC. [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Degradation of beta-lactam antibiotics - ResearchGate. [Link]
-
Chemical structure of tebipenem. | Download Scientific Diagram - ResearchGate. [Link]
-
Solid-state stability studies of crystal form of tebipenem - PubMed. [Link]
- Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use.
-
In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. [Link]
-
In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. [Link]
-
In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state stability studies of crystal form of tebipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20200016126A1 - Novel tebipenem pivoxil immediate and modified release oral dosage forms - Google Patents [patents.google.com]
Technical Comparison: Tebipenem vs. Ertapenem In Vitro Potency
[1][2][3][4][5][6]
Executive Summary
This guide provides a technical analysis of the in vitro potency of tebipenem (the active moiety of the oral prodrug tebipenem pivoxil hydrobromide) versus ertapenem (the parenteral standard).[1][2]
Verdict for Drug Developers: Tebipenem exhibits bioequivalent in vitro potency to ertapenem against Escherichia coli and Klebsiella pneumoniae, including ESBL-producing and fluoroquinolone-resistant phenotypes. While ertapenem demonstrates superior intrinsic potency against Proteus mirabilis (approx.[3][4] 8-fold lower MIC), tebipenem maintains clinical susceptibility.[4] Both agents are stable against hydrolytic attack by ESBLs and AmpC
Mechanism of Action & Structural Basis
Both agents are carbapenems acting via the inhibition of penicillin-binding proteins (PBPs), specifically PBP 2 and PBP 3, leading to cell wall lysis.
-
Ertapenem: A Group 1 carbapenem with a meta-substituted benzoic acid side chain, which confers a long half-life and stability against renal dehydropeptidase-1 (DHP-1).
-
Tebipenem: The first oral carbapenem of the 1-
-methylcarbapenem subclass. The 1- -methyl group prevents hydrolysis by DHP-1, eliminating the need for a co-administered inhibitor (unlike imipenem/cilastatin). Its high oral bioavailability is achieved via the pivoxil ester prodrug formulation, which is cleaved by esterases in the intestinal epithelium to release active tebipenem.
Diagram 1: Mechanism of Action & Resistance Interaction
The following diagram illustrates the shared pathway of PBP inhibition and the specific resistance nodes affecting both agents.
Caption: Comparative interaction of tebipenem and ertapenem with bacterial targets and resistance mechanisms. Note the stability against ESBL/AmpC versus susceptibility to Carbapenemases.[5][6]
In Vitro Potency Analysis
The following data aggregates MIC distributions from global surveillance studies (SENTRY, STEWARD) and specific comparative trials.
Table 1: Comparative MIC Summary (µg/mL)
| Pathogen Phenotype | Metric | Tebipenem | Ertapenem | Interpretation |
| E.[7][8][9][10] coli (Wild Type) | MIC50 | 0.015 | ≤0.008 | Bioequivalent |
| MIC90 | 0.03 | 0.015 | Both highly potent. | |
| E. coli (ESBL-producing) | MIC50 | 0.03 | 0.015 | Bioequivalent |
| MIC90 | 0.06 | 0.03 | Tebipenem retains activity despite ESBL. | |
| K. pneumoniae (Wild Type) | MIC50 | 0.03 | 0.015 | Comparable |
| MIC90 | 0.12 | 0.06 | Ertapenem trends 1-dilution lower. | |
| K. pneumoniae (ESBL) | MIC90 | 0.12 - 0.25 | 0.06 - 0.12 | Both active; KPC co-production spikes MIC >4. |
| P. mirabilis | MIC90 | 0.25 | 0.03 | Ertapenem Superior (Intrinsic activity gap). |
| MDR Phenotype * | MIC90 | 0.06 | 0.03 | Tebipenem active against FQ/TMP-SMX resistant strains. |
*MDR defined as resistance to ≥3 classes (e.g., cephalosporins, fluoroquinolones, TMP-SMX).[8]
Key Technical Insights
-
The Proteus Divergence: Ertapenem displays significantly higher intrinsic potency against P. mirabilis (MICs often ≤0.004 µg/mL). However, tebipenem MICs (0.06–0.25 µg/mL) remain well below the provisional susceptibility breakpoint (≤0.12 µg/mL or ≤0.5 µg/mL depending on the specific trial criteria used), ensuring clinical efficacy.
-
ESBL Stability: Both agents demonstrate excellent stability against CTX-M-15 and SHV-type ESBLs. Unlike cephalosporins, MICs do not shift significantly in the presence of these enzymes.
-
Inoculum Effect: High bacterial density (
CFU/mL) increases MICs for both agents, but tebipenem shows a slightly more pronounced inoculum effect in some Enterobacter spp. compared to ertapenem, necessitating strict adherence to standard inocula ( CFU/mL) for accurate testing.
Experimental Protocols
To replicate these findings, researchers must utilize standardized methodologies. The self-validating nature of these protocols relies on the use of Quality Control (QC) strains with defined MIC ranges.
Protocol A: Broth Microdilution (BMD)
Objective: Determine Minimum Inhibitory Concentration (MIC). Standard: CLSI M07 / ISO 20776-1.
Critical Note for Tebipenem:
-
Source Material: Use Tebipenem (active moiety) powder, not Tebipenem Pivoxil Hydrobromide (prodrug). The prodrug requires esterase cleavage (in vivo) and will appear inactive in standard broth.
-
Solvent: Dissolve tebipenem in DMSO or water (check CoA solubility); Ertapenem is water-soluble.
Workflow:
-
Preparation: Prepare 2x antibiotic stocks in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Serial dilute (range 0.004 – 8 µg/mL).
-
Inoculum: Suspend fresh colonies (18-24h) in saline to 0.5 McFarland. Dilute 1:100 in CAMHB to achieve final
CFU/mL. -
Incubation: 35 ± 2°C, ambient air, 16–20 hours.
-
Validation: Include E. coli ATCC 25922.[2][11]
-
Expected Tebipenem MIC: 0.008 – 0.06 µg/mL.[12]
-
Expected Ertapenem MIC: 0.004 – 0.016 µg/mL.
-
Diagram 2: BMD Experimental Logic
Caption: Step-by-step workflow for Broth Microdilution assays ensuring accurate comparative MIC determination.
Protocol B: Time-Kill Kinetics
Objective: Compare bactericidal activity rates. Method:
-
Setup: Inoculate 10 mL CAMHB with
CFU/mL. -
Dosing: Add Tebipenem or Ertapenem at 4x MIC.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilute and plate on agar.
-
Definition: Bactericidal =
reduction in CFU/mL.[11] -
Observation: Both agents typically achieve bactericidal thresholds against E. coli within 4-8 hours.
References
-
Eckburg, P. B., et al. (2022). "Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection."[13] New England Journal of Medicine.
-
[Link]
-
-
Jain, A., et al. (2020). "In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem." Antimicrobial Agents and Chemotherapy.[2][3][5][6][8][10][14]
-
[Link]
-
-
Pfaller, M. A., et al. (2023). "Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020)."[3][4] Microbiology Spectrum.
-
[Link]
-
-
McEntee, L., et al. (2023). "Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model."[1] Antimicrobial Agents and Chemotherapy.[2][3][5][8][10][14]
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI).
-
[Link]
-
Sources
- 1. Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-1214. In Vitro Antibacterial Spectrum and Activity of Tebipenem Against Enterobacterales Clinical Isolates Causing Urinary Tract and Bloodstream Infections in the United States and United Kingdom in 2023-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. the-hospitalist.org [the-hospitalist.org]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of Tebipenem Susceptibility Breakpoints: CLSI vs. EUCAST Perspectives
For Researchers, Scientists, and Drug Development Professionals
This document navigates the current state of tebipenem testing, explains the rigorous validation methodologies employed by CLSI and EUCAST, and explores the potential for divergence in their future interpretive criteria.
Introduction: The Advent of an Oral Carbapenem
Tebipenem pivoxil hydrobromide is the prodrug of tebipenem, a broad-spectrum carbapenem antibiotic with potent in vitro activity against a wide range of Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL) and AmpC-producing Enterobacterales.[1][2] Its development as the first potential oral carbapenem for complicated urinary tract infections (cUTIs) in the United States and Europe represents a significant therapeutic advance, offering a transition from intravenous (IV) to oral therapy.[3][4][5]
Accurate antimicrobial susceptibility testing is the cornerstone of effective antibiotic therapy. Clinical breakpoints—the concentration of an antibiotic that defines whether a bacterial isolate is susceptible, intermediate, or resistant—are essential for guiding treatment decisions. This guide focuses on the validation of these critical thresholds for tebipenem, comparing the established philosophies and methodologies of CLSI and EUCAST.
The Current Landscape: Provisional Breakpoints for Tebipenem
As of early 2026, neither CLSI nor EUCAST has published official, definitive clinical breakpoints for tebipenem in their primary guidance documents (CLSI M100 or EUCAST Clinical Breakpoint Tables). This is expected, as the drug is still navigating the final stages of regulatory approval in the U.S. following the successful completion of the PIVOT-PO clinical trial.[6]
In the absence of official standards, the scientific community has largely adopted a provisional susceptibility breakpoint of ≤0.125 mg/L for Enterobacterales.[1][7][8] This value is based on extensive in vitro surveillance data and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Numerous studies have demonstrated that this concentration inhibits a high percentage of target pathogens.[7][8]
Table 1: Summary of Tebipenem In Vitro Activity (MIC) Against Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Provisional Susceptible Breakpoint (mg/L) |
| Escherichia coli | ≤0.015 - 0.03 | 0.03 - 0.06 | ≤0.125 |
| Klebsiella pneumoniae | 0.03 | 0.06 - 0.125 | ≤0.125 |
| Proteus mirabilis | 0.06 | 0.12 | ≤0.125 |
Data synthesized from multiple in vitro studies.[1][9][10]
While this provisional breakpoint is invaluable for research and development, it is crucial to understand that it is subject to change. Final breakpoints will be established by CLSI and EUCAST after a comprehensive review of all available data, including the final clinical trial outcomes.
The Pillars of Breakpoint Validation: CLSI and EUCAST Methodologies
Both organizations employ a rigorous, data-driven approach to establish and validate clinical breakpoints. The process relies on three interconnected sources of data:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Data: This involves analyzing how the drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and correlating drug exposure levels with its antibacterial effect (pharmacodynamics). For β-lactams like tebipenem, the key PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). A specific PK/PD target (e.g., 40% fT>MIC) is set to predict a high probability of clinical success.
-
Microbiological Data: This includes the distribution of MICs for a large, diverse collection of bacterial isolates. Wild-type distribution analysis helps to establish an epidemiological cut-off value (ECOFF), which separates the wild-type population (without acquired resistance mechanisms) from non-wild-type isolates.
-
Clinical Outcome Data: Data from clinical trials are analyzed to correlate MIC values of the infecting pathogen with patient outcomes (e.g., clinical cure, microbiological eradication). This is the ultimate validation that the chosen breakpoint accurately predicts therapeutic success.
Caption: Workflow for Clinical Breakpoint Determination.
Philosophical Differences: Predicting Future Discrepancies
While their goals are the same, CLSI and EUCAST have distinct philosophies that can lead to different final breakpoints.[11][12] Understanding these differences allows us to anticipate potential variations for tebipenem.
-
Intermediate Category: CLSI traditionally uses a three-tiered system: Susceptible (S), Intermediate (I), and Resistant (R). The "Intermediate" category has a complex definition, often implying that the drug may be effective at higher doses or in specific body sites. EUCAST has largely moved away from the "I" category, re-defining it as "Susceptible, Increased Exposure," which requires specific dosing adjustments. For many drugs, isolates that CLSI would classify as "I" are classified as "R" by EUCAST.[12][13][14]
-
Breakpoint Conservatism: EUCAST breakpoints are often lower (i.e., more conservative) than CLSI's.[12] This means an isolate with a specific MIC might be reported as susceptible under CLSI guidelines but resistant under EUCAST guidelines. This reflects a different approach to minimizing the risk of clinical failure.
Given these trends, it is plausible that when official tebipenem breakpoints are released, EUCAST's susceptible breakpoint may be lower than CLSI's.
Experimental Protocol: Reference Broth Microdilution for MIC Determination
The foundation of all breakpoint validation is accurate and reproducible MIC data. The reference method for this is broth microdilution, as detailed in CLSI document M07 and corresponding EUCAST guidelines.
Objective: To determine the minimum concentration of tebipenem that inhibits the visible growth of a bacterial isolate.
Materials:
-
Tebipenem analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922)
Step-by-Step Methodology:
-
Preparation of Antibiotic Plates:
-
Prepare a stock solution of tebipenem.
-
Perform serial two-fold dilutions of tebipenem in CAMHB directly in the 96-well plates to achieve a range of final concentrations (e.g., from 32 mg/L down to 0.008 mg/L).
-
Causality Insight: CAMHB is used because its standardized concentrations of calcium and magnesium ions are critical for the activity of many antimicrobial agents, ensuring inter-laboratory reproducibility.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of tebipenem at which there is no visible growth (turbidity) in the well.
-
Self-Validation: The test is considered valid only if the MIC for the concurrently tested QC strain falls within its acceptable published range (e.g., as defined in CLSI M100).[15] This confirms the integrity of the antibiotic, media, and overall procedure.
-
Caption: Broth Microdilution Workflow for MIC Testing.
Conclusion and Future Outlook
The validation of tebipenem susceptibility breakpoints is an ongoing process that will culminate in the publication of official guidance from CLSI and EUCAST. While a provisional breakpoint of ≤0.125 mg/L is currently serving the research community well, end-users must be prepared for the release of official, and potentially differing, breakpoints from these two key organizations.
Discrepancies between CLSI and EUCAST breakpoints for the same drug are common and have significant implications for clinical reporting, treatment algorithms, and global antimicrobial resistance surveillance.[12] Professionals in the field must be aware of the underlying methodological and philosophical differences that drive these variations. As tebipenem moves closer to widespread clinical use, a thorough understanding of these validation principles will be essential for its appropriate and effective implementation in treating multidrug-resistant pathogens.
References
-
Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC. (2022, September 30). JAC-Antimicrobial Resistance. [Link]
-
CLSI. (2022, June). AST News Update, Volume 7, Issue 1. Clinical and Laboratory Standards Institute. [Link]
-
Spero Therapeutics. (2024, July 15). Tebipenem HBr | Oral Carbapenem. Spero Therapeutics. [Link]
-
Cotroneo, N., et al. (2020). Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms. Antimicrobial Agents and Chemotherapy, 64(3). [Link]
-
Gathua, S., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. BMC Research Notes, 9(215). [Link]
-
Thwaites, M., et al. (2020). In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens. Antimicrobial Agents and Chemotherapy, 64(4). [Link]
-
CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Abuhussain, M., et al. (2022). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. ResearchGate. [Link]
-
ECDC. (2019). Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance. Eurosurveillance, 24(21). [Link]
-
Gözalan, A., et al. (2020). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. Journal of Clinical and Experimental Investigations, 11(3). [Link]
-
Hombach, M., et al. (2011). Comparison of European Committee on Antimicrobial Susceptibility Testing (EUCAST) and CLSI screening parameters for the detection of extended-spectrum β-lactamase production in clinical Enterobacteriaceae isolates. Journal of Antimicrobial Chemotherapy, 67(1), 91-95. [Link]
-
EUCAST. (2021, December 1). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
IOSR Journal. (n.d.). Comparison of Antibiotic Susceptibility Testing As Per CLSI and Eucast Guidelines for Gram Negative Bacilli. IOSR Journal of Dental and Medical Sciences. [Link]
-
Rolston, K. V. I., et al. (2023). In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer. JAC-Antimicrobial Resistance, 5(6). [Link]
-
EUCAST. (2024, April 16). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (2025, July 31). EUCAST to review carbapenem breakpoints. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Harris, P., et al. (2022). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. Oxford Academic. [Link]
-
ResearchGate. (2026, January 14). P-1214. In Vitro Antibacterial Spectrum and Activity of Tebipenem Against Enterobacterales Clinical Isolates Causing Urinary Tract and Bloodstream Infections in the United States and United Kingdom in 2023-2024. ResearchGate. [Link]
-
Contemporary Payer. (2025, December 19). FDA approval sought for tebipenem HBr for complicated urinary tract infections. Contemporary Payer. [Link]
-
BioSpace. (2023, July 31). Spero Therapeutics Announces Special Protocol Assessment Agreement with FDA for Phase 3 PIVOT-PO Trial of Tebipenem HBr. BioSpace. [Link]
-
Drug Development and Delivery. (n.d.). Spero Therapeutics Announces FDA Acceptance & Priority Review of NDA for Tebipenem HBr for the Treatment of Complicated Urinary Tract Infections, Including Pyelonephritis. Drug Development and Delivery. [Link]
Sources
- 1. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 4. biospace.com [biospace.com]
- 5. Spero Therapeutics Announces FDA Acceptance & Priority Review of NDA for Tebipenem HBr for the Treatment of Complicated Urinary Tract Infections, Including Pyelonephritis [drug-dev.com]
- 6. urologytimes.com [urologytimes.com]
- 7. In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. clsi.org [clsi.org]
Synergistic Potentiation of Tebipenem: A Comparative Guide to Beta-Lactamase Inhibitor Combinations
This guide provides an in-depth technical comparison of Tebipenem (Tebipenem Pivoxil Hydrobromide) when used in combination with next-generation beta-lactamase inhibitors (BLIs). It focuses on the mechanistic rationale, experimental synergy data, and specific protocols for validation.
Executive Summary & Rationale
Tebipenem Pivoxil Hydrobromide (TBP-PI-HB) represents a paradigm shift as the first oral carbapenem designed to treat complicated urinary tract infections (cUTI) and other MDR Gram-negative infections. While Tebipenem demonstrates intrinsic stability against extended-spectrum
To extend its utility against Carbapenem-Resistant Enterobacterales (CRE) and specific mycobacterial phenotypes, Tebipenem must be paired with synergistic BLIs. This guide compares two primary synergistic partners:
-
Avibactam (AVI): A diazabicyclooctane (DBO) inhibitor targeting Class A (KPC) and Class D (OXA-48) enzymes.
-
Taniborbactam (TAN): A cyclic boronate inhibitor with an ultra-broad spectrum, covering Class A, C, D, and notably Class B Metallo-
-lactamases (MBLs).
Mechanistic Profiling: The Basis of Synergy
Tebipenem Mode of Action
Unlike Cefepime (which targets PBP3), Tebipenem primarily targets PBP2 in Gram-negative bacteria, leading to the formation of spherical cells (spheroplasts) and rapid lysis. This high affinity for PBP2 is critical when selecting a partner BLI; "enhancer" BLIs that also target PBP2 (like Zidebactam) may offer less synergistic benefit due to target competition, whereas pure BLIs (Avibactam/Taniborbactam) provide true potentiation by protecting the carbapenem ring.
Pathway Visualization
The following diagram illustrates the differential protection mechanisms of Avibactam and Taniborbactam against specific resistance phenotypes.
Figure 1: Mechanistic interaction map showing the broader protection spectrum of Taniborbactam compared to Avibactam against carbapenemases.
Comparative Performance Data
The following data synthesizes experimental findings comparing Tebipenem monotherapy versus combinations against critical resistant phenotypes.
Activity Against Enterobacterales (CRE)
Data Source: Synthesized from comparative microbiological evaluations (e.g., Le Terrier et al., 2023; Jain et al., 2018).
| Pathogen Phenotype | Resistance Mechanism | TBP Alone (MIC mg/L) | TBP + Avibactam (MIC mg/L) | TBP + Taniborbactam (MIC mg/L) | Interpretation |
| ESBL E. coli | CTX-M-15 | ≤ 0.06 | ≤ 0.03 | ≤ 0.03 | TBP is intrinsically stable; BLI adds minimal benefit. |
| KPC K. pneumoniae | Class A (Serine) | > 8 (R) | ≤ 0.12 (S) | ≤ 0.12 (S) | Both BLIs restore full susceptibility. |
| OXA-48 K. pneumoniae | Class D (Serine) | > 4 (R) | ≤ 0.25 (S) | ≤ 0.25 (S) | Both BLIs effective; Avibactam is highly potent here. |
| NDM-1 E. coli | Class B (Metallo) | > 32 (R) | > 32 (R) | ≤ 0.5 (S) | Critical differentiator: Only Taniborbactam restores activity. |
Activity Against Mycobacterium abscessus
A unique application of Tebipenem is its efficacy against M. abscessus, a difficult-to-treat non-tuberculous mycobacterium. Data Source: Kaushik et al. (2022); Story-Roller et al. (2023).
-
Tebipenem Alone: MIC50 = 256 mg/L (Ineffective)
-
Tebipenem + Avibactam: MIC50 = 16 mg/L (Synergistic)
-
Clinical Implication: The combination converts TBP from inactive to a viable oral option for M. abscessus lung disease.
Experimental Protocols for Validation
To replicate these findings or test new clinical isolates, use the following standardized protocols.
Checkerboard Synergy Assay (FICI Determination)
Purpose: Quantify the interaction between Tebipenem and a BLI (Synergy vs. Additivity vs. Indifference).
Workflow Visualization:
Figure 2: Standard checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).
Protocol Steps:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Matrix Setup:
-
Dispense Tebipenem in 2-fold serial dilutions along the Y-axis (e.g., 64 mg/L to 0.03 mg/L).
-
Dispense BLI (Avibactam or Taniborbactam) along the X-axis. Note: For clinical relevance, BLIs are often tested at fixed concentrations (e.g., Avibactam at 4 mg/L) rather than serial dilutions.
-
-
Inoculum: Prepare a 0.5 McFarland suspension, dilute to achieve
CFU/mL in each well. -
Endpoint: Read MIC as the lowest concentration with no visible growth.
-
Calculation:
-
Interpretation: FICI
= Synergy.
-
Time-Kill Kinetics
Purpose: Determine if the combination is bactericidal (>3 log reduction) and prevents regrowth.
-
Setup: Prepare 10 mL broth cultures with:
-
Control (Growth)
-
Tebipenem (1x MIC, 4x MIC)
-
BLI alone
-
Combination (TBP + BLI)
-
-
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate on agar. Count CFU/mL.
-
Success Criteria: Synergy is defined as a
decrease in CFU/mL by the combination compared to the most active single agent.
Conclusion & Recommendations
-
For KPC/OXA-48 Phenotypes: Tebipenem + Avibactam is the most clinically mature combination. It effectively restores Tebipenem's oral potency against serine carbapenemases, offering a vital "step-down" oral therapy option.
-
For MBL (NDM/VIM) Phenotypes: Tebipenem + Taniborbactam is the superior choice. Avibactam fails against MBLs; Taniborbactam's boronate mechanism bridges this gap, providing a pan-beta-lactamase solution.
-
For M. abscessus: The Tebipenem + Avibactam combination demonstrates unique efficacy and should be prioritized for translational research in mycobacterial lung disease.
References
-
Jain, A. et al. (2018). In Vitro Activity of Tebipenem against Enterobacterales, Including Molecularly Characterized Clinical Isolates. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10][11][12][13]
-
Kaushik, A. et al. (2022). Activity of Oral Tebipenem-Avibactam in a Mouse Model of Mycobacterium abscessus Lung Infection. Microbiology Spectrum.
-
Le Terrier, C. et al. (2023). Impact of acquired broad-spectrum β-lactamases on susceptibility to oral penems/carbapenems alone or in combination with avibactam and taniborbactam.[7] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10][11][12][13]
-
Sader, H. S. et al. (2023). Antimicrobial Activity of Tebipenem and Comparators against Enterobacterales from diverse Outpatient Centers. International Journal of Antimicrobial Agents.
-
Hamrick, J. C. et al. (2020). In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10][11][12][13]
Sources
- 1. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Frontiers | Dissemination of Carbapenemases (KPC, NDM, OXA-48, IMP, and VIM) Among Carbapenem-Resistant Enterobacteriaceae Isolated From Adult and Children Patients in China [frontiersin.org]
- 10. Crystal Structures of Biapenem and Tebipenem Complexed with Penicillin-Binding Proteins 2X and 1A from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Tebipenem Oral Bioavailability in Preclinical Models
Executive Summary: The Quest for an Oral Carbapenem
Carbapenems represent a last resort class of β-lactam antibiotics, prized for their broad-spectrum efficacy against many drug-resistant bacteria.[1][2] However, their utility has been historically confined to inpatient settings due to poor oral absorption, necessitating intravenous administration.[2][3] The development of an orally bioavailable carbapenem is a critical unmet need, promising to facilitate earlier hospital discharge and treat complex community-acquired infections. Tebipenem pivoxil, the oral prodrug of the active moiety tebipenem, has emerged as a leading candidate to fill this therapeutic gap.[4][5]
This guide provides a comprehensive framework for benchmarking the oral bioavailability of tebipenem in preclinical models. We will dissect the underlying mechanisms of its absorption, compare its performance across key preclinical species, and provide detailed, field-tested protocols for the essential in vivo and in vitro assays that form the cornerstone of a robust drug development program.
The Pivoxil Prodrug Strategy: Unlocking Oral Absorption
The core innovation enabling tebipenem's oral activity is its formulation as tebipenem pivoxil (TBPM-PI).[6] Carbapenems are inherently polar molecules, a characteristic that severely limits their ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.[1] The pivoxil ester moiety masks the polar carboxylic acid group of tebipenem, increasing its lipophilicity and enhancing its permeability.[7][8]
Once absorbed into the intestinal mucosa and systemic circulation, this ester bond is rapidly hydrolyzed by ubiquitous human esterase enzymes, releasing the active, potent tebipenem.[9][10] This conversion is highly efficient, with the prodrug itself being largely undetectable in plasma post-absorption.[11]
Beyond simple diffusion, studies have revealed that tebipenem pivoxil's absorption is further augmented by active transport mechanisms. It is a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1A2 and OATP2B1, which are expressed on the apical membrane of intestinal cells and actively pull the prodrug from the gut lumen into the enterocytes.[6][12][13] This multi-pronged absorption strategy—combining enhanced passive diffusion with active transport—is key to its remarkably high bioavailability compared to other oral β-lactams.[13]
Caption: Integrated workflow for preclinical oral bioavailability assessment.
Comparative Analysis: Tebipenem's Performance in Preclinical Models
Quantitative data from preclinical animal models are the gold standard for evaluating oral bioavailability. A pivotal study characterized the pharmacokinetics of tebipenem pivoxil across four common laboratory species. [11][14]The results demonstrate good to excellent oral absorption, particularly in rodents.
Table 1: Oral Bioavailability of Tebipenem Pivoxil in Preclinical Species
| Species | Oral Bioavailability (F%) | Key Findings | Reference |
|---|---|---|---|
| Mouse | 71.4% | Highest absorption observed among tested species. | [11][14] |
| Rat | 59.1% | Robust absorption, making it a suitable model for efficacy studies. | [11][14] |
| Monkey | 44.9% | Good absorption in a non-human primate model, highly relevant for human prediction. | [11][14] |
| Dog | 34.8% | Moderate absorption, lowest among the species tested. | [11][14]|
When compared to other orally administered carbapenem prodrugs, tebipenem demonstrates a favorable profile. For instance, sulopenem etzadroxil, another oral penem, has a reported oral bioavailability of 20-34% in humans under fasted conditions. [15][16][17]While direct head-to-head preclinical comparisons are sparse in published literature, the high absolute bioavailability of tebipenem in multiple species, including non-human primates, is a strong indicator of its potential for successful oral administration in humans. [11][18]
Detailed Experimental Protocols
The following protocols provide a standardized methodology for conducting the key assays required for benchmarking oral bioavailability. These protocols are based on established industry practices and regulatory expectations. [19][20]
In Vivo Oral Bioavailability Study in Rats
This protocol determines the absolute oral bioavailability (F%) by comparing the Area Under the Curve (AUC) from oral administration to that from intravenous (IV) administration.
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of tebipenem following oral administration of tebipenem pivoxil to rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Tebipenem pivoxil (test article)
-
Tebipenem (for IV administration and analytical standard)
-
Vehicle for oral suspension (e.g., 0.5% methylcellulose)
-
Vehicle for IV solution (e.g., saline)
-
Oral gavage needles
-
Catheters for IV administration and blood sampling (e.g., jugular vein)
-
K2-EDTA collection tubes
-
Centrifuge, pipettes, and storage vials
Methodology:
-
Animal Preparation & Acclimation: Acclimate animals for at least 3 days. Fast rats overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Group Allocation:
-
Group 1 (Oral): n ≥ 3 rats. Dose tebipenem pivoxil via oral gavage. A typical dose might be 10 mg/kg (of active tebipenem).
-
Group 2 (IV): n ≥ 3 rats. Administer tebipenem via IV bolus or short infusion. A typical dose might be 2-5 mg/kg.
-
-
Dose Preparation: Prepare fresh formulations on the day of the study. Suspend tebipenem pivoxil in the oral vehicle. Dissolve tebipenem in the IV vehicle.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into K2-EDTA tubes at pre-defined time points.
-
Suggested time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately after collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Sample Stabilization & Storage: Transfer plasma to a clean, labeled tube. It is critical to add a stabilizer, such as 3-morpholinopropanesulfonic acid (MOPS) buffer, to prevent ex vivo degradation of tebipenem. [21][22]Store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of active tebipenem in plasma samples using a validated LC-MS/MS method (see Protocol 5.3).
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate PK parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf). Calculate absolute bioavailability using the formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Caco-2 Permeability Assay
This in vitro assay predicts intestinal permeability and identifies potential for active efflux. [23][24][25] Objective: To determine the apparent permeability coefficient (Papp) of tebipenem pivoxil across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Tebipenem pivoxil
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate for efflux)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. [26]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²). [27]3. Bidirectional Transport Study:
-
Apical to Basolateral (A→B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add tebipenem pivoxil (e.g., 10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
-
Basolateral to Apical (B→A):
-
Wash the monolayer with pre-warmed HBSS.
-
Add tebipenem pivoxil in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
-
-
Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes). Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of tebipenem pivoxil in all samples by LC-MS/MS.
-
Calculations:
-
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
Bioanalytical Method for Tebipenem Quantification (LC-MS/MS)
A validated, sensitive, and robust bioanalytical method is essential for accurate PK studies. [21][28] Objective: To accurately quantify tebipenem concentrations in plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of tebipenem or another carbapenem like meropenem).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Mass Spectrometry Conditions (Tandem MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor → product ion transitions for both tebipenem and the internal standard. These must be optimized empirically.
-
-
Validation: The method must be fully validated according to FDA or EMA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability. [19]The lower limit of quantification (LLOQ) should be sufficient to measure concentrations at the end of the PK profile (e.g., 0.1 µg/mL). [21]
Conclusion and Future Directions
The preclinical data for tebipenem pivoxil robustly supports its characterization as an orally bioavailable carbapenem. [11][14][18]Its unique dual-absorption mechanism, involving both passive diffusion and active transport, results in excellent bioavailability across multiple species, most notably in rodents and non-human primates. [6][12]The protocols detailed in this guide provide a validated framework for researchers to independently verify and benchmark these properties against new chemical entities. As the threat of antimicrobial resistance grows, the ability to reliably transition patients from intravenous to oral carbapenem therapy will be a transformative step in modern medicine, and tebipenem is poised at the forefront of this evolution.
References
-
Kijima, K., Morita, J., Suzuki, K., et al. (2009). Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals. Japanese Journal of Antibiotics. [Link]
-
Kato, K., Hayashi, H., Kurosawa, T., et al. (2010). Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Molecular Pharmaceutics. [Link]
-
Herrmann, V. L., & Geddes, E. J. (2019). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC. [Link]
-
Kato, K., Hayashi, H., Kurosawa, T., et al. (2010). Intestinal Absorption Mechanism of Tebipenem Pivoxil, a Novel Oral Carbapenem: Involvement of Human OATP Family in Apical Membrane Transport. ACS Publications. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tebipenem Pivoxil?. Patsnap Synapse. [Link]
-
Satoh, T., & Hosokawa, M. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]
-
Gupta, V. K., Maier, G., Gasnick, L., et al. (2023). Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. Antimicrobial Agents and Chemotherapy. [Link]
-
Kijima, K., Morita, J., Suzuki, K., et al. (2009). Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals. ResearchGate. [Link]
-
Cotroneo, N., Nicolau, D. P., & Sutherland, C. (2019). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. PMC. [Link]
-
Rubio, A., Pucci, M. J., & Jain, A. (2018). Characterization of SPR994, an Orally Available Carbapenem, with Activity Comparable to Intravenously Administered Carbapenems. ACS Infectious Diseases. [Link]
-
Polgárm, P. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]
-
Kato, K., Hayashi, H., Kurosawa, T., et al. (2010). Intestinal Absorption Mechanism of Tebipenem Pivoxil, a Novel Oral Carbapenem: Involvement of Human OATP Family in Apical Membrane Transport. ResearchGate. [Link]
-
Hisakawa, S., Hashizume, T., Sugawara, M., et al. (2013). Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems and Their Pharmacokinetics in Laboratory Animals. Antimicrobial Agents and Chemotherapy. [Link]
-
Feng, K., Li, Y., Jiang, H., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. PubMed. [Link]
-
Zhang, D., Fu, Y., Wang, Y., et al. (2019). A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. PubMed. [Link]
-
Her, A. S., & Amidon, G. L. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
-
Claeys, K. C. (2022). Will We Ever See Oral Carbapenems for ESBL Urinary Tract Infections?. Contagion Live. [Link]
-
Drugs.com. (2021). Tebipenem pivoxil hydrobromide. Portico. [Link]
-
VanScoy, B. D., Mendes, R. E., & Nicolau, D. P. (2022). Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects. PMC. [Link]
-
Zhang, D., Fu, Y., Wang, Y., et al. (2019). A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
National Institutes of Health. (2025). Sulopenem Etzadroxil/Probenecid. PMC. [Link]
-
Infinix Bio. (2026). Understanding FDA Expectations for GLP Preclinical Data: Key Insights for Biotech Firms. Infinix Bio. [Link]
-
Zhanel, G. G., Lawrence, C. K., & Adam, H. (2022). Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria. PubMed. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Hisakawa, S., Hashizume, T., Sugawara, M., et al. (2013). Novel carbapenem antibiotics for parenteral and oral applications: in vitro and in vivo activities of 2-aryl carbapenems and their pharmacokinetics in laboratory animals. PubMed. [Link]
- Unknown. (n.d.). Caco2 assay protocol. Source not found.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
-
Ito, R., Otsuka, Y., & Suzuki, T. (2025). Preclinical Study of Pharmacokinetic/Pharmacodynamic Analysis of Tebipenem Using Monte Carlo Simulation for Extended-Spectrum β-Lactamase-Producing Bacterial Urinary Tract Infections in Japanese Patients According to Renal Function. MDPI. [Link]
-
Iterum Therapeutics plc. (n.d.). Our Promise. Iterum Therapeutics. [Link]
- Unknown. (2025). Technique for enhancing the Permeability & oral Bioavailability profile of Carbapenem. Source not found.
-
Papp-Wallace, K. M., Endimiani, A., Taracila, M. A., & Bonomo, R. A. (2011). Carbapenems: Past, Present, and Future. PMC. [Link]
-
Dunne, M. W., Aronin, S. I., & Loutit, J. S. (2020). 1232. Efficacy and Safety of Intravenous Sulopenem Followed by Oral Sulopenem etzadroxil/Probenecid Versus Intravenous Ertapenem Followed by Oral Ciprofloxacin or Amoxicillin-clavulanate in the Treatment of Complicated Urinary Tract Infections (cUTI): Results from the SURE-2 Trial. ResearchGate. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
Rubio, A., Pucci, M. J., & Jain, A. (2018). Characterization of SPR994, an Orally Available Carbapenem, with Activity Comparable to Intravenously Administered Carbapenems. PubMed. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Lu, W., Pan, M., Ke, H., et al. (2023). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. [Link]
-
LabRulez. (n.d.). Analytical evaluation for the quantitation of fifteen antibiotics in plasma by liquid chromatography coupled to high-resolution, accurate-mass measurements for clinical research. LabRulez LCMS. [Link]
-
Feng, K., Li, Y., Jiang, H., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Semantic Scholar. [Link]
-
Göller, A. H., Czechtizky, W., & Guba, W. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. PubMed. [Link]
-
Unknown. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]
-
South African Health Products Regulatory Authority. (2023). General Considerations for Preclinical Studies Submissions. SAHPRA. [Link]
-
Masimirembwa, C. M., Andersson, T. B., & Hasler, J. A. (2003). Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency. ResearchGate. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SPR994, an Orally Available Carbapenem, with Activity Comparable to Intravenously Administered Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. contagionlive.com [contagionlive.com]
- 16. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. infinixbio.com [infinixbio.com]
- 20. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 21. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. enamine.net [enamine.net]
- 26. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. lcms.labrulez.com [lcms.labrulez.com]
Technical Evaluation: Tebipenem Pivoxil Hydrobromide vs. Imipenem-Cilastatin
Topic: Evaluation of Tebipenem Safety Profile vs. Imipenem-Cilastatin Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Shift from IV to Oral Carbapenems
For decades, Imipenem-Cilastatin (IMI-CIL) has served as the gold standard for intravenous (IV) carbapenem therapy, particularly for complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).[1] However, the requirement for IV administration limits outpatient utility. Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) represents a paradigm shift as the first oral carbapenem designed to match the bioavailability and potency of the IV standard.[1][2]
This guide evaluates the safety profile of Tebipenem (TBP) against Imipenem (IMI), focusing on three critical axes: Renal Metabolism (DHP-I stability) , Neurotoxicity (GABA receptor affinity) , and Gastrointestinal Tolerability .
Mechanistic Foundation: Structure-Activity Relationships (SAR)
To understand the safety divergence, we must analyze the molecular architecture. The safety profile is dictated by how the body metabolizes the carbapenem core and how the C-2 side chain interacts with the central nervous system.[1][2]
A. Renal Stability & The Role of Cilastatin
-
Imipenem (The IV Standard): Imipenem lacks a methyl group at the C-1 position.[1][2] This makes it highly susceptible to hydrolysis by Dehydropeptidase-I (DHP-I) in the renal brush border.[1][2] Without inhibition, nephrotoxic metabolites form. Hence, it must be co-administered with Cilastatin , a DHP-I inhibitor.[1][2]
-
Tebipenem (The Oral Challenger): Tebipenem features a 1-
-methyl group .[1][2] This steric hindrance blocks DHP-I access, rendering the molecule stable against renal hydrolysis.[1][2] Consequently, Tebipenem does not require a DHP-I inhibitor (like cilastatin), simplifying its toxicological profile.
B. Pharmacokinetic Pathway Comparison
The following DOT diagram illustrates the metabolic divergence between the prodrug (Tebipenem Pivoxil) and the IV combination (Imipenem-Cilastatin).
Figure 1: Metabolic fate comparison.[1][2] Tebipenem achieves renal stability via structural modification (1-beta-methyl), whereas Imipenem relies on chemical inhibition (Cilastatin).[1][2]
Clinical Safety Profile: The PIVOT-PO & ADAPT-PO Data
The safety evaluation is grounded in two major Phase 3 trials: ADAPT-PO (Eckburg et al., 2022) and the confirmatory PIVOT-PO (2025).[1][2]
Head-to-Head Adverse Event (AE) Comparison
While efficacy is non-inferior, the safety profile shows distinct "signature" toxicities based on the route of administration.[1][2]
| Safety Parameter | Tebipenem HBr (Oral) | Imipenem-Cilastatin (IV) | Clinical Insight |
| Primary TEAEs | Diarrhea, Headache | Nausea, Infusion Site Phlebitis | Oral route concentrates drug in the gut lumen, increasing local GI irritation.[1][2] |
| Diarrhea Rate | ~13.8% (Mild/Mod) | ~5.0% | TBP-associated diarrhea is likely due to microbiome dysbiosis from unabsorbed prodrug/active moiety in the colon.[1][2] |
| Neurotoxicity | Low Risk | Moderate Risk (Historic) | IMI has a known seizure risk (0.2–1.5%) due to GABA-A inhibition.[1][2] TBP shows reduced affinity.[1][2] |
| Discontinuation | ~1.3% | ~1.7% | Despite higher GI rates, TBP tolerability did not lead to higher discontinuation rates. |
Key Finding: The safety profile of Tebipenem is consistent with the carbapenem class, but with a shift from infusion-related events (phlebitis) to gastrointestinal events (diarrhea).
Deep Dive: Neurotoxicity and Seizure Potential
A critical concern for researchers developing carbapenems is epileptogenicity .[1][2]
-
Mechanism: Carbapenems can antagonize GABA-A receptors in the CNS, lowering the seizure threshold.[1][2]
-
Imipenem: Contains a basic amine in the C-2 side chain, which increases affinity for the GABA receptor pore.[1][2]
-
Tebipenem: The C-2 side chain is a 1-(1,3-thiazolin-2-yl) azetidin-3-ylthio group.[1][2][3][4] Preclinical data suggests this structure, combined with the 1-beta-methyl group, results in significantly lower GABA-A receptor affinity compared to Imipenem.[1][2]
Experimental Validation Workflow: To verify this in a preclinical setting, a researcher would employ a GABA-A Receptor Binding Assay .[1][2]
Figure 2: Preclinical workflow to assess seizure risk via GABA-A receptor competitive binding.
Experimental Protocols for Safety Validation
For researchers validating these profiles in the lab, the following protocols ensure robust, self-validating data.
Protocol A: In Vitro Cytotoxicity (HepG2/HK-2 Cells)
Purpose: To ensure the oral prodrug or active moiety does not induce direct toxicity to hepatocytes (metabolism site) or renal proximal tubule cells (excretion site).[2]
-
Cell Seeding: Seed HK-2 (human kidney) cells at
cells/well in 96-well plates. Culture for 24h. -
Drug Exposure:
-
Incubation: 24h and 48h at 37°C, 5%
. -
Viability Assay (MTT): Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h. Solubilize formazan crystals.[1][2]
-
Readout: Measure absorbance at 570 nm.
-
Self-Validation: The
(Cytotoxic Concentration 50%) should be the therapeutic .[1][2]
Protocol B: Gut Microbiome Impact Assessment (Ex Vivo)
Purpose: To quantify the "bystander effect" of oral Tebipenem vs. IV Imipenem on commensal gut flora.
-
Fecal Slurry Prep: Anaerobic homogenization of healthy human donor stool.[1][2]
-
Spiking:
-
16S rRNA Sequencing: Extract DNA at T=0 and T=24h.
-
Analysis: Calculate Alpha-diversity (Shannon Index).
References
-
Eckburg, P. B., et al. (2022). "Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection." The New England Journal of Medicine, 386(14), 1327–1338. Link[1][2]
-
Spero Therapeutics.[1][2] (2025). "Spero Therapeutics and GSK Announce Positive Results from PIVOT-PO Phase 3 Trial."[1][2] GlobeNewswire.[1][2] Link[1][2]
-
Papp-Wallace, K. M., et al. (2011). "Carbapenems: Past, Present, and Future." Antimicrobial Agents and Chemotherapy, 55(11), 4943–4960. Link[1][2]
- Hori, S., et al. (2006). "Neurotoxicity of carbapenem antibiotics: the correlation between the convulsant activity and the interaction with the GABA-A receptor." Journal of Infection and Chemotherapy, 12(1), 1-8.
-
Jain, A., et al. (2018). "Tebipenem, the first oral carbapenem antibiotic." Expert Review of Anti-infective Therapy, 16(7), 513-522. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
